Fidexaban
Description
structure in first source
Properties
IUPAC Name |
2-[[2-(5-carbamimidoyl-2-hydroxyphenoxy)-3,5-difluoro-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F2N6O5/c1-32-9-8-30-23(32)14-4-3-5-15(10-14)37-24-19(26)21(33(2)12-18(35)36)20(27)25(31-24)38-17-11-13(22(28)29)6-7-16(17)34/h3-7,10-11,34H,8-9,12H2,1-2H3,(H3,28,29)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNSVNGQJGRSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F2N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183305-24-0 | |
| Record name | Fidexaban [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183305240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FIDEXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10NHF3008V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fidexaban Binding Site on Factor Xa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the binding of direct Factor Xa (FXa) inhibitors, with a specific focus on the structural interactions and experimental methodologies relevant to compounds of the fidexaban class. While a crystal structure for this compound itself is not publicly available, the structure of a closely related and highly potent pyrazole-based inhibitor, DPC423 (also known as ZK-807834 or CI-1031), in complex with human Factor Xa (PDB ID: 1FJS) provides a representative model for understanding the key binding interactions.[1][2][3]
Mechanism of Action
Direct Factor Xa inhibitors are a class of anticoagulants that bind directly to the active site of Factor Xa, preventing it from converting prothrombin to thrombin.[4] This inhibition occurs in both free FXa and FXa assembled in the prothrombinase complex. By blocking this crucial step in the coagulation cascade, these inhibitors effectively reduce thrombin generation and subsequent fibrin clot formation.
Quantitative Binding and Selectivity Data
The potency and selectivity of a Factor Xa inhibitor are critical determinants of its therapeutic profile. The inhibitor DPC423, used here as a structural surrogate for this compound, demonstrates high affinity for Factor Xa and significant selectivity over other serine proteases.
| Parameter | Value | Target Enzyme/Protein |
| Ki | 0.15 nM | Human Coagulation Factor Xa |
| Ki | 60 nM | Trypsin |
| Ki | 6,000 nM | Thrombin |
| Ki | 61 nM | Plasma Kallikrein |
| Ki | 1,800 nM | Activated Protein C |
| Ki | 2,200 nM | Factor IXa |
| Ki | >15,000 nM | Factor VIIa |
| IC50 | 44,000 nM | Complement Factor I |
Table 1: Inhibition constants (Ki) and IC50 values for DPC423 against Factor Xa and other serine proteases, demonstrating its high potency and selectivity.[5]
The Factor Xa Binding Site
The active site of Factor Xa is a well-defined cleft with distinct sub-pockets that accommodate the inhibitor. The binding of pyrazole-based inhibitors like DPC423 is characterized by an L-shaped conformation, engaging two primary specificity pockets: the S1 and S4 subsites.
-
S1 Pocket: This deep, anionic pocket is responsible for recognizing the P1 moiety of the natural substrate. In the case of DPC423, the basic aminomethylphenyl group occupies this pocket, forming a critical salt bridge with the carboxylate side chain of Asp189 . This interaction is a key determinant of binding affinity.
-
S4 Pocket: This larger, hydrophobic pocket is formed by the side chains of aromatic residues, primarily Tyr99 , Phe174 , and Trp215 .[6] The biphenyl-methylsulfonyl moiety of DPC423 fits snugly into this "aryl-binding site," forming strong aromatic stacking (pi-pi) and hydrophobic interactions.[1] These interactions are crucial for both potency and selectivity.
The central pyrazole ring acts as a rigid scaffold, optimally positioning the P1 and P4 groups for interaction with their respective pockets.
Experimental Protocols
Factor Xa Enzymatic Inhibition Assay (Chromogenic)
This protocol describes a typical method for determining the inhibitory potency (IC50 and subsequently Ki) of a compound against Factor Xa.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of Factor Xa by 50%.
Materials:
-
Factor Xa-specific chromogenic substrate (e.g., CH3OCO-D-CHA-Gly-Arg-pNA)[8]
-
Test inhibitor (e.g., this compound, DPC423)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test inhibitor in Assay Buffer at concentrations 10-fold higher than the desired final concentrations.
-
Dilute Factor Xa to a working concentration (e.g., 0.125 ng/µL) in Assay Buffer.[9]
-
Dilute the chromogenic substrate to its working concentration in Assay Buffer.
-
-
Assay Setup:
-
Add 10 µL of each inhibitor dilution to the appropriate wells of the microplate ("Test Inhibitor" wells).[9]
-
Add 10 µL of Assay Buffer (with equivalent DMSO concentration) to "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.
-
Add 40 µL of the diluted Factor Xa solution to the "Test Inhibitor" and "Positive Control" wells. Add 40 µL of Assay Buffer to the "Blank" wells.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[9]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted chromogenic substrate to all wells.[9]
-
Immediately begin monitoring the change in absorbance at 405 nm at regular intervals (kinetic analysis) or allow the reaction to proceed for a fixed time (e.g., 30-60 minutes) for an endpoint reading.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the "Blank" wells from all other wells.
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration, Km, and mechanism of inhibition are known.
-
X-Ray Crystallography of Factor Xa-Inhibitor Complex
This protocol outlines the general steps required to determine the three-dimensional structure of Factor Xa in complex with an inhibitor.
Objective: To obtain a high-resolution crystal structure of the protein-ligand complex to visualize the binding mode and key interactions.
Procedure:
-
Protein Expression and Purification:
-
Express recombinant human Factor X in a suitable expression system (e.g., mammalian cells).
-
Purify the zymogen using multiple chromatography steps (e.g., ion exchange, affinity chromatography).
-
Activate Factor X to Factor Xa using an appropriate activator (e.g., Russell's viper venom).
-
Further purify the active Factor Xa to homogeneity.
-
-
Complex Formation (Co-crystallization):
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, salts, temperature) using vapor diffusion methods (hanging drop or sitting drop).[11]
-
Optimize lead conditions to grow single, diffraction-quality crystals of the Factor Xa-inhibitor complex. For PDB 1FJS, crystals were grown using PEG-1500 as a precipitant at pH 8.0.[11]
-
-
Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data.[11]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement with a known Factor Xa structure as a search model.
-
Build the inhibitor into the observed electron density in the active site.
-
Refine the model against the experimental data to produce the final, high-resolution structure.
-
References
- 1. rcsb.org [rcsb.org]
- 2. wwPDB: pdb_00001fjs [wwpdb.org]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Nonpeptide factor Xa inhibitors: DPC423, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. chromogenic, ≥90% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 11. 1fjs - CRYSTAL STRUCTURE OF THE INHIBITOR ZK-807834 (CI-1031) COMPLEXED WITH FACTOR XA - Experimental details - Protein Data Bank Japan [pdbj.org]
In Vitro Characterization of Fidexaban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidexaban (also known as ZK-807834 and CI-1031) is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its mechanism of action involves the direct blockage of FXa, which in turn prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols for relevant assays, and visual representations of its mechanism and experimental workflows.
Data Presentation: Quantitative In Vitro Profile of this compound
The following tables summarize the key quantitative data obtained from in vitro studies of this compound.
| Parameter | Value | Assay Condition |
| Enzyme Inhibition | ||
| IC50 (Clot-bound Prothrombinase) | 10 ± 7 nM | Inhibition of Factor Xa within the prothrombinase complex |
| Coagulation Assays | ||
| Prothrombin Time (PT) Prolongation | 2x at 0.3–0.5 µM | Human Plasma |
| Activated Partial Thromboplastin Time (aPTT) Prolongation | 2x at 0.3–0.5 µM | Human Plasma |
| Thrombin Time (TT) | No effect | Human Plasma |
| Platelet Aggregation | ||
| ADP-induced Aggregation | No direct effect | |
| Collagen-induced Aggregation | No direct effect |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Prothrombin Time (PT) Assay
Principle: The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. It measures the time taken for a fibrin clot to form after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to citrated plasma.
Methodology:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions. Pre-warm the reagent and calcium chloride (0.025 M) solution to 37°C.
-
Assay Procedure: a. Pipette 100 µL of PPP into a pre-warmed coagulometer cuvette. b. Incubate the plasma at 37°C for 3 minutes. c. Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a timer. d. The time to clot formation is measured optically or mechanically by the coagulometer.
-
Data Analysis: The clotting time is recorded in seconds. For inhibitor studies, various concentrations of this compound are spiked into the plasma, and the concentration required to double the baseline PT is determined.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the intrinsic and common pathways of coagulation. It measures the clotting time after the addition of a contact activator (e.g., silica, kaolin), phospholipids (partial thromboplastin), and calcium to plasma.
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the PT assay.
-
Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) and calcium chloride (0.025 M) solution. Pre-warm the reagents to 37°C.
-
Assay Procedure: a. Pipette 100 µL of PPP into a pre-warmed coagulometer cuvette. b. Add 100 µL of the pre-warmed aPTT reagent to the plasma. c. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation of contact factors. d. Add 100 µL of pre-warmed calcium chloride solution to initiate clotting and simultaneously start a timer. e. The time to clot formation is measured.
-
Data Analysis: The clotting time is recorded in seconds. The concentration of this compound that doubles the baseline aPTT is determined.
Clot-Bound Prothrombinase Inhibition Assay
Principle: This assay measures the ability of an inhibitor to block the activity of Factor Xa when it is assembled into the prothrombinase complex (Factor Xa, Factor Va, phospholipids, and calcium ions), which is responsible for the rapid conversion of prothrombin to thrombin.
Methodology:
-
Reagent Preparation:
-
Purified human Factor Xa, Factor Va, prothrombin, and a chromogenic thrombin substrate.
-
Phospholipid vesicles (e.g., phosphatidylcholine/phosphatidylserine).
-
Tris-buffered saline (TBS) with calcium chloride.
-
-
Assay Procedure: a. In a microplate well, combine Factor Xa, Factor Va, and phospholipid vesicles in TBS with calcium. b. Add varying concentrations of this compound and incubate for a defined period to allow for inhibitor binding. c. Initiate the reaction by adding prothrombin. d. Allow the conversion of prothrombin to thrombin to proceed for a set time. e. Stop the reaction and measure the amount of thrombin generated by adding a specific chromogenic substrate for thrombin. The rate of color development is proportional to the thrombin activity.
-
Data Analysis: The absorbance is read using a microplate reader. The IC50 value, the concentration of this compound that causes 50% inhibition of prothrombinase activity, is calculated from a dose-response curve.
Platelet Aggregation Assay (ADP and Collagen-Induced)
Principle: This assay measures the ability of platelets to aggregate in response to specific agonists. Light transmission aggregometry is a common method, where an increase in light transmission through a platelet-rich plasma (PRP) sample indicates platelet aggregation.
Methodology:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge at a low speed (200 x g) for 10 minutes to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (1500 x g) for 15 minutes. Adjust the platelet count in the PRP using PPP.
-
Agonist Preparation: Prepare working solutions of ADP and collagen at their desired final concentrations.
-
Assay Procedure: a. Pipette a known volume of PRP into an aggregometer cuvette with a stir bar and place it in the instrument pre-warmed to 37°C. b. Set the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP. c. Add varying concentrations of this compound to the PRP and incubate for a short period. d. Add the agonist (ADP or collagen) to initiate aggregation. e. Record the change in light transmission for a defined period (e.g., 5-10 minutes).
-
Data Analysis: The maximum percentage of aggregation is determined. The effect of this compound is assessed by comparing the aggregation in the presence of the inhibitor to the control (agonist alone).
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro characterization.
Caption: Mechanism of action of this compound as a direct Factor Xa inhibitor.
Caption: Experimental workflow for the in vitro characterization of this compound.
References
In-depth Technical Guide on the Synthesis and Purification of Fidexaban: A Review of Publicly Available Information
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fidexaban is a direct factor Xa inhibitor that has been investigated for its anticoagulant properties. This technical guide aims to provide a comprehensive overview of the synthesis and purification methods for this compound, based on a thorough review of publicly available scientific literature and patent filings. However, a detailed examination of the available data reveals a significant scarcity of specific information regarding the synthetic routes and purification protocols for this compound itself. The majority of accessible research focuses on other factor Xa inhibitors, such as Edoxaban and Apixaban. This document will summarize the available information on related compounds to infer potential strategies applicable to this compound, while clearly highlighting the existing knowledge gap.
Introduction to this compound
This compound is a small molecule designed to selectively and reversibly inhibit Factor Xa, a critical enzyme in the coagulation cascade. By blocking Factor Xa, this compound effectively prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. While its mechanism of action is well-understood, the specifics of its chemical synthesis and purification are not widely disclosed in the public domain.
Synthesis of Factor Xa Inhibitors: General Strategies
The synthesis of complex heterocyclic molecules like this compound typically involves multi-step reaction sequences. While specific pathways for this compound are not detailed in the available literature, the synthesis of structurally related anticoagulants such as Edoxaban and Apixaban can provide insights into potential synthetic strategies. These often involve:
-
Heterocycle Formation: Construction of the core ring systems, which may involve condensation reactions, cyclizations, and transition-metal-catalyzed cross-coupling reactions.
-
Amide Bond Formation: Coupling of carboxylic acid and amine fragments, often facilitated by standard coupling reagents.
-
Introduction of Chiral Centers: Use of chiral starting materials, asymmetric catalysis, or resolution of racemic mixtures to achieve the desired stereochemistry, which is often crucial for biological activity.
A general workflow for the synthesis of a complex pharmaceutical ingredient is depicted below.
Caption: A generalized workflow for Active Pharmaceutical Ingredient (API) synthesis, purification, and quality control.
Purification Methods for Related Anticoagulants
Purification is a critical step in pharmaceutical manufacturing to ensure the removal of impurities, by-products, and unreacted starting materials. For related factor Xa inhibitors, a combination of techniques is typically employed.
Chromatography
Chromatographic methods are powerful tools for separating complex mixtures. For compounds similar to this compound, the following techniques are commonly used:
-
Flash Chromatography: Often used for initial purification on a laboratory scale.
-
High-Performance Liquid Chromatography (HPLC): A highly efficient technique for both analytical and preparative-scale purification. Reverse-phase HPLC is frequently utilized for the separation of small organic molecules. Patents related to Edoxaban describe chromatographic separation using a filler of amylose-tri(3,5-xylylcarbamate) bonded silica gel to separate isomers.[1]
Crystallization
Crystallization is a key technique for obtaining highly pure solid compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, leading to the formation of crystals of the pure compound. Patents for Apixaban describe purification by dissolving the crude product in a solvent mixture followed by the addition of an anti-solvent to induce crystallization.
Filtration and Washing
Following crystallization, the solid product is isolated by filtration and washed with a solvent in which the desired compound has low solubility, while impurities are more soluble.
The logical flow of a typical purification process is illustrated below.
Caption: A sequential diagram illustrating a common multi-step purification process for a pharmaceutical compound.
Analytical Characterization
The purity and identity of the final product are confirmed using a battery of analytical techniques. For small molecule drugs, these typically include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
Conclusion and Knowledge Gaps
While general principles of organic synthesis and purification are applicable to this compound, the absence of specific, publicly available data on its synthesis and purification is a significant limitation. The information presented here, drawn from related compounds, can serve as a foundational guide for researchers and drug development professionals. However, it is crucial to acknowledge that the optimal conditions for the synthesis and purification of this compound would require dedicated process development and optimization. Further disclosure in the scientific literature or patent filings would be necessary to provide a more detailed and definitive technical guide.
References
An In-depth Technical Guide to the Stability and Storage of Fidexaban
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the known stability and storage conditions for the direct factor Xa inhibitor, Fidexaban. Due to the limited availability of comprehensive public data on this compound's degradation pathways and forced stability studies, this document also presents established methodologies and findings from similar anticoagulant molecules, such as Edoxaban and Apixaban. This comparative analysis offers a robust framework for researchers and drug development professionals to understand the potential stability challenges and analytical strategies applicable to this compound and other compounds in its class.
Introduction to this compound
This compound is a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of blood clots. Its therapeutic potential lies in the prevention and treatment of thromboembolic disorders. As with any pharmaceutical compound, understanding its stability profile is paramount for ensuring safety, efficacy, and appropriate formulation development.
Recommended Storage Conditions for this compound
Currently, detailed stability data for this compound under a wide range of conditions is not extensively published in peer-reviewed literature. The primary source of storage information comes from commercial suppliers of the compound for research purposes.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Note: When preparing stock solutions, it is recommended to aliquot and store them to prevent degradation from repeated freeze-thaw cycles.[1]
Forced Degradation and Stability-Indicating Methods: A Framework for this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, the methodologies applied to other Factor Xa inhibitors like Edoxaban and Apixaban provide a blueprint for the types of studies that would be necessary.
Typical Stress Conditions in Forced Degradation Studies
Forced degradation studies typically expose the drug substance to a variety of stress conditions to accelerate its decomposition. The following table outlines common conditions used for similar anticoagulants.
Table 2: Exemplar Stress Conditions for Forced Degradation Studies of Anticoagulants
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl | 80°C for 24 hours | Hydrolysis of amide or ester linkages |
| Base Hydrolysis | 0.1 M NaOH | 60°C for 2 hours | Hydrolysis of amide or ester linkages |
| Oxidation | 3-30% H₂O₂ | Room temperature for 24-48 hours | Formation of N-oxides, hydroxylation |
| Thermal Degradation | Dry Heat | 60-100°C for up to 8 days | General decomposition |
| Photostability | UV and visible light | ICH Q1B guidelines | Photolytic cleavage or rearrangement |
Experimental Protocol: A Representative Stability-Indicating HPLC Method
The following protocol is a generalized example of a stability-indicating High-Performance Liquid Chromatography (HPLC) method that could be developed and validated for this compound, based on established methods for other anticoagulants.
Objective: To develop a specific, accurate, and precise reverse-phase HPLC method for the quantification of this compound in the presence of its degradation products.
Materials and Equipment:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment and degradation studies
-
Hydrogen peroxide (30%)
-
This compound reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 280 nm).
-
Injection Volume: 10-20 µL
Method Validation: The method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:
-
Specificity (no interference from degradants)
-
Linearity (over a defined concentration range)
-
Accuracy (% recovery)
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness (deliberate small changes to method parameters)
Potential Degradation Pathways
Understanding the degradation pathways is crucial for identifying critical quality attributes and ensuring the long-term stability of a drug product. While no specific degradation pathways for this compound have been published, analysis of its structure and comparison with similar molecules allows for the postulation of potential degradation routes.
Conclusion
The stability and storage conditions of this compound are critical parameters for its successful development and clinical application. While publicly available data is currently limited to basic storage recommendations for the neat compound and solutions, a comprehensive stability program would be essential for any formulation development. This guide has provided the known storage conditions for this compound and has outlined a framework for the types of stability studies, analytical methodologies, and degradation pathway analyses that are standard in the pharmaceutical industry, using examples from structurally related anticoagulants. Researchers and drug development professionals are encouraged to use these established principles as a guide for their own investigations into the stability of this compound and similar molecules.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding forced degradation and analytical methods is based on general pharmaceutical practices and data from similar molecules, and has not been specifically validated for this compound. All laboratory work should be conducted in accordance with applicable safety and regulatory guidelines.
References
Fidexaban Solubility Profile: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Fidexaban, a direct Factor Xa inhibitor. Due to the limited availability of public data on the solubility of this compound in a wide range of common laboratory solvents, this document summarizes the currently available information and provides a detailed, representative experimental protocol for determining solubility. This guide is intended to assist researchers in handling and formulating this compound for laboratory use.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄F₂N₆O₅ | PubChem[1] |
| Molecular Weight | 526.5 g/mol | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Calculated Aqueous Solubility (log S) | - | A theoretical study suggests slight aqueous solubility.[2] |
Quantitative Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not extensively available in peer-reviewed literature or public databases. The following table summarizes the available data. It is important to note the specific conditions under which these values were obtained, as they significantly impact solubility.
| Solvent | Solubility | Conditions | Source |
| Dimethyl Sulfoxide (DMSO) | 4.1 mg/mL | With sonication, warming, and pH adjustment to 3 with 1 M HCl, and heating to 60°C. | MedchemExpress |
| Water | 1.96 mg/mL | With sonication, warming, and pH adjustment to 3 with 1 M HCl, and heating to 60°C. | MedchemExpress |
A Safety Data Sheet for this compound states "No data available" for water solubility, highlighting the inconsistency in publicly available information.[3] A theoretical study predicts that this compound is slightly soluble in water.[2]
Experimental Protocol for Solubility Determination
The following is a detailed experimental protocol for determining the equilibrium solubility of this compound in various laboratory solvents using the widely accepted saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This protocol is based on established methods for pharmaceutical compounds.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected laboratory solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Acetone, Dimethyl Sulfoxide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolved concentration reaches a maximum and is stable.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment.
-
To ensure complete removal of undissolved particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully collect an aliquot of the supernatant from each vial, being cautious not to disturb the solid pellet.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.
-
Analyze the standard solutions and the diluted test samples by HPLC. A reverse-phase C18 column is typically suitable. The mobile phase could consist of a mixture of acetonitrile and water with a suitable buffer and a gradient or isocratic elution. Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or µg/mL.
-
Visualizations
4.1. Mechanism of Action: Inhibition of the Coagulation Cascade
This compound is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. The diagram below illustrates the point of inhibition.
4.2. Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of this compound solubility.
References
- 1. This compound | C25H24F2N6O5 | CID 4322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Theoretical Study of Molecular Structure and Physicochemical Properties of Novel Factor Xa Inhibitors and Dual Factor Xa and Factor IIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide on the Early Discovery and Development of Direct Factor Xa Inhibitors: A Case Study Approach
Disclaimer: The development of Fidexaban, a direct factor Xa inhibitor, was discontinued during its clinical development. Consequently, detailed public information regarding its synthesis, preclinical, and clinical data is scarce. This guide will, therefore, provide a comprehensive overview of the discovery and development process of direct factor Xa inhibitors by using publicly available data from structurally and mechanistically similar, successfully developed drugs in the same class, namely Apixaban, Rivaroxaban, and Edoxaban. This approach aims to offer researchers, scientists, and drug development professionals a thorough understanding of the core principles and methodologies involved in advancing a direct factor Xa inhibitor from concept to clinical evaluation.
Introduction to Direct Factor Xa Inhibitors
Direct oral anticoagulants (DOACs) that specifically target Factor Xa (FXa) have revolutionized the management of thromboembolic disorders.[1] Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, the final common pathway in clot formation.[1][2] By directly inhibiting FXa, these agents effectively reduce thrombin generation and prevent the formation of fibrin clots.[1] this compound was developed as an orally active, potent, and synthetic inhibitor of coagulation factor Xa.[3][4] Although its development was halted, the foundational science behind its discovery is representative of the broader class of "xabans."
Mechanism of Action
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in the prothrombinase complex, which proteolytically cleaves prothrombin to generate thrombin. Thrombin, in turn, converts soluble fibrinogen to insoluble fibrin monomers, which polymerize and are cross-linked to form a durable clot.
Direct FXa inhibitors, such as this compound and its counterparts, bind directly to the active site of Factor Xa, preventing it from interacting with its substrate, prothrombin. This inhibition occurs without the need for a cofactor like antithrombin.
Early Discovery and Lead Optimization
The discovery of novel direct FXa inhibitors typically begins with high-throughput screening (HTS) of large compound libraries to identify initial "hits" that exhibit inhibitory activity against Factor Xa. These hits then undergo a rigorous process of lead optimization to improve their potency, selectivity, and pharmacokinetic properties.
The synthesis of complex molecules like direct FXa inhibitors involves multi-step chemical processes. While the specific synthesis of this compound is not publicly detailed, the synthesis of Rivaroxaban provides a representative example of the chemical strategies employed. A common approach involves the construction of the core oxazolidinone ring structure, followed by the addition of the morpholinone and chlorothiophene moieties.
Experimental Protocol: Representative Synthesis of Rivaroxaban Intermediate
A key step in the synthesis of Rivaroxaban is the formation of the (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one intermediate. A published method describes the reaction of 4-{4-[(S)-5-[(((4-chlorophenyl)methylene)amino)methyl]-2-oxo-1,3-oxazolidine-3-yl]phenyl}morpholin-3-one with methanesulfonic acid in ethanol and water. The resulting crystalline product is then isolated.[5] The final acylation step involves reacting this intermediate with 5-chlorothiophene-2-carbonyl chloride.[5]
Preclinical Development
Preclinical studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of a drug candidate before it can be administered to humans.
-
Enzyme Inhibition Assays: These assays determine the potency and selectivity of the inhibitor against Factor Xa and other related proteases.
Experimental Protocol: Factor Xa Inhibition Assay
The inhibitory activity of a compound against Factor Xa is typically measured using a chromogenic assay. In this assay, purified human Factor Xa is incubated with the test compound at various concentrations. A chromogenic substrate for Factor Xa is then added, and the rate of substrate cleavage is measured by monitoring the change in absorbance at a specific wavelength. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
-
Plasma-Based Coagulation Assays: These assays, such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT), assess the anticoagulant effect of the compound in human plasma.
-
Animal Models of Thrombosis: The antithrombotic efficacy of the drug candidate is evaluated in various animal models of thrombosis, such as ferric chloride-induced arterial thrombosis or venous stasis models.[6][7]
Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
Rats are anesthetized, and the carotid artery is exposed. A piece of filter paper saturated with a ferric chloride solution is applied to the artery to induce endothelial injury and thrombus formation. The test compound is administered orally or intravenously before the injury. The time to vessel occlusion is then measured.
-
Bleeding Models: The potential for increased bleeding, a key side effect of anticoagulants, is assessed in animal models, such as the tail transection bleeding time model.
-
Pharmacokinetic and Toxicological Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, as well as its potential toxicity.
The following tables summarize the preclinical data for Apixaban, a successfully developed direct Factor Xa inhibitor.
Table 1: In Vitro Inhibitory Potency and Selectivity of Apixaban [8][9][10]
| Parameter | Value |
| Ki (human Factor Xa) | 0.08 nM |
| Selectivity vs. Thrombin | > 30,000-fold |
| IC50 (rat Factor Xa) | 0.73 µM |
| IC50 (dog Factor Xa) | 1.5 µM |
Table 2: Pharmacokinetic Properties of Apixaban in Different Species [11]
| Species | Bioavailability | Volume of Distribution (L/kg) | Clearance (L/h/kg) |
| Rat | ~50% | ~0.5 | ~0.9 |
| Dog | >50% | ~0.2 | ~0.04 |
| Chimpanzee | >50% | ~0.17 | ~0.018 |
Clinical Development
Clinical development involves testing the drug in humans through a series of phased trials to establish its safety and efficacy.
Phase I trials are typically conducted in a small number of healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug at different doses.
Phase II trials are conducted in patients with the target disease to evaluate the efficacy of the drug and to determine the optimal dose range. The development of this compound was discontinued during this phase.
Experimental Protocol: Representative Phase II Clinical Trial Design for a Direct Factor Xa Inhibitor in Atrial Fibrillation
A Phase II trial for a new oral anticoagulant in patients with non-valvular atrial fibrillation would typically be a randomized, parallel-group study comparing different doses of the new drug with the standard of care (e.g., warfarin). The primary outcome is often the incidence of major and clinically relevant non-major bleeding events. Efficacy endpoints, such as the incidence of stroke and systemic embolism, are also assessed.
The following table summarizes the key findings from a Phase II study of Edoxaban in patients with atrial fibrillation.
Table 3: Bleeding Events in a Phase II Study of Edoxaban vs. Warfarin [12]
| Treatment Group | Incidence of Major or Clinically Relevant Non-Major Bleeding |
| Warfarin | 3.2% |
| Edoxaban 30 mg once daily | 3.0% |
| Edoxaban 60 mg once daily | 3.8% |
| Edoxaban 30 mg twice daily | 7.8% |
| Edoxaban 60 mg twice daily | 10.6% |
These results indicated that the once-daily dosing regimens of Edoxaban had a similar bleeding profile to warfarin, while the twice-daily regimens were associated with a higher incidence of bleeding.[12] This data was crucial in selecting the once-daily dose for further development in Phase III trials.
Conclusion
The early discovery and development of a direct Factor Xa inhibitor is a complex, multi-faceted process that requires a deep understanding of medicinal chemistry, pharmacology, and clinical trial design. Although the development of this compound was not completed, the principles and methodologies illustrated through the successful development of other "xabans" like Apixaban, Rivaroxaban, and Edoxaban provide a clear and comprehensive roadmap for future drug development in this critical therapeutic area. The careful evaluation of in vitro and in vivo preclinical data is paramount for selecting promising candidates for clinical trials, and well-designed Phase II studies are crucial for determining the optimal dose and regimen to carry forward into pivotal Phase III trials.
References
- 1. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of direct Xa inhibitors - Wikiwand [wikiwand.com]
- 3. [PDF] Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor | Semantic Scholar [semanticscholar.org]
- 4. Synthesis method of rivaroxaban - Eureka | Patsnap [eureka.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 8. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomised, parallel-group, multicentre, multinational phase 2 study comparing edoxaban, an oral factor Xa inhibitor, with warfarin for stroke prevention in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Enigma of Fidexaban: A Guide to its Activity and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidexaban is a potent, orally active direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its development marked a significant step in the quest for safer and more effective anticoagulants. Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the design of novel anticoagulants with improved therapeutic profiles. This technical guide provides an in-depth overview of the structural activity relationship (SAR) of Factor Xa inhibitors related to this compound, detailed experimental protocols for assessing their activity, and a discussion of the key structural features driving their potency.
While specific quantitative SAR data for a broad series of this compound analogs is not extensively available in the public domain, this guide synthesizes the known information on this compound's structure, the general SAR principles of related Factor Xa inhibitors, and the methodologies required to evaluate them.
The Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy.
Figure 1: The Coagulation Cascade and the inhibitory action of this compound on Factor Xa.
Structural Features of this compound
This compound possesses a distinct chemical architecture that contributes to its high affinity and selectivity for Factor Xa. The molecule's design incorporates key pharmacophoric elements that interact with specific pockets within the active site of the enzyme. A theoretical study of this compound's molecular structure highlights its characteristic L-shape and the significant effect of solvent on its equilibrium geometry.[2] At a physiological pH of 7.4, this compound is predicted to exist in a zwitterionic form.[2]
Core Requirements for Factor Xa Inhibition
The design of direct Factor Xa inhibitors like this compound revolves around optimizing interactions with several key binding pockets in the enzyme's active site, primarily the S1 and S4 pockets.
-
S1 Pocket: This is a deep, positively charged pocket that accommodates and recognizes the side chain of arginine or similar basic moieties. In many Factor Xa inhibitors, a basic group like an amidine or a related heterocycle is crucial for anchoring the molecule in the active site through strong ionic interactions with Asp189.
-
S4 Pocket: This is a larger, more hydrophobic pocket. Moieties that can form favorable hydrophobic and aromatic stacking interactions within this pocket significantly contribute to the inhibitor's potency and selectivity.
Putative Structure-Activity Relationship of this compound Analogs
Although a detailed quantitative SAR for a series of this compound analogs is not publicly available, we can infer key relationships based on the structure of this compound and the extensive research on other Factor Xa inhibitors, such as those with pyridinone scaffolds.[3][4]
P1 Moiety (Interacting with S1 Pocket): The benzamidine group is a classic P1 moiety that forms a salt bridge with the carboxylate of Asp189 at the bottom of the S1 pocket. Modifications in this region are generally detrimental to activity unless a suitable bioisostere is employed.
P4 Moiety (Interacting with S4 Pocket): The substituted phenoxy group at the 6-position of the pyridinone core likely occupies the S4 pocket. The nature and substitution pattern of this aromatic ring are critical for optimizing hydrophobic and potential hydrogen bonding interactions.
Pyridinone Core: The central difluoropyridinone scaffold serves as a rigid template to correctly orient the P1 and P4 moieties for optimal binding. The fluorine atoms can modulate the electronic properties and metabolic stability of the core.
Linker and N-methylglycine Moiety: The ether linkages provide rotational flexibility, while the N-methylglycine group at the 4-position of the pyridinone can influence solubility, pharmacokinetic properties, and potentially interact with the enzyme surface.
Figure 2: Conceptual diagram of the Structure-Activity Relationship (SAR) for this compound analogs.
Experimental Protocols
The evaluation of this compound analogs relies on a suite of in vitro and in vivo assays. The two primary in vitro assays are the Factor Xa inhibition assay and the prothrombin time assay.
In Vitro Factor Xa Inhibition Assay
This assay directly measures the potency of a compound in inhibiting the enzymatic activity of purified Factor Xa.
Principle: The assay measures the ability of an inhibitor to block the cleavage of a chromogenic substrate by Factor Xa. The rate of color development is inversely proportional to the inhibitor's potency.
Materials:
-
Human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of human Factor Xa to each well of the microplate.
-
Add the serially diluted test compounds to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.
Figure 3: Experimental workflow for the in vitro Factor Xa inhibition assay.
Prothrombin Time (PT) Assay
The PT assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade and is used to determine the anticoagulant effect of inhibitors in plasma.
Principle: The time taken for plasma to clot after the addition of thromboplastin (a source of tissue factor) and calcium is measured. An increase in the clotting time indicates anticoagulant activity.
Materials:
-
Citrated human plasma
-
Thromboplastin reagent with calcium
-
Coagulometer
-
Water bath at 37°C
Procedure:
-
Collect blood into a tube containing sodium citrate to chelate calcium and prevent coagulation.
-
Prepare platelet-poor plasma by centrifugation.
-
Pre-warm the plasma sample and the thromboplastin reagent to 37°C.
-
Add a defined volume of the pre-warmed thromboplastin reagent to the plasma sample.
-
Simultaneously start a timer and measure the time until a fibrin clot is formed using a coagulometer.
-
To determine the activity of an inhibitor, spike the plasma with various concentrations of the test compound and measure the prolongation of the clotting time.
-
The results can be expressed as the concentration of the inhibitor required to double the baseline clotting time (EC2x).
Figure 4: Experimental workflow for the Prothrombin Time (PT) assay.
Data Presentation
Due to the lack of publicly available quantitative SAR data for a series of this compound analogs, a representative table is presented below to illustrate how such data would be structured. This table is based on hypothetical data for illustrative purposes.
| Compound ID | R1 (P4 Moiety) | R2 (Linker/Side Chain) | Factor Xa IC50 (nM) | PT EC2x (µM) |
| This compound | 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenoxy | N-methylglycine | 1.5 | 0.2 |
| Analog 1 | 4-chlorophenoxy | N-methylglycine | 5.2 | 0.8 |
| Analog 2 | 3-methoxyphenoxy | N-methylglycine | 2.1 | 0.3 |
| Analog 3 | 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenoxy | N,N-dimethylglycine | 3.8 | 0.5 |
| Analog 4 | 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenoxy | Ethyl ester | 10.5 | 1.2 |
Conclusion
This compound represents a significant achievement in the rational design of direct Factor Xa inhibitors. While a comprehensive public database of the SAR of its analogs is not available, an understanding of the key structural motifs and their interactions with the Factor Xa active site provides a strong foundation for the design of new anticoagulants. The detailed experimental protocols provided in this guide offer the necessary tools for researchers to evaluate the potency and anticoagulant activity of novel compounds in this class. Future research focused on the systematic exploration of bioisosteric replacements for the key pharmacophoric elements of this compound will be crucial in the development of the next generation of safer and more effective antithrombotic agents.
References
- 1. This compound | C25H24F2N6O5 | CID 4322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Theoretical Study of Molecular Structure and Physicochemical Properties of Novel Factor Xa Inhibitors and Dual Factor Xa and Factor IIa Inhibitors [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vitro Anticoagulation Assays of Fidexaban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidexaban is an orally active, potent, and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By directly binding to and inhibiting FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots. This mechanism of action makes this compound a subject of interest for the prevention and treatment of thromboembolic disorders.
These application notes provide detailed protocols for the in vitro assessment of the anticoagulant activity of this compound using standard coagulation assays: Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and a chromogenic anti-Xa assay. Understanding the effects of this compound in these assays is crucial for its preclinical and clinical development.
Mechanism of Action of this compound
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway.[2] this compound exerts its anticoagulant effect by directly and reversibly binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity. This prevents the downstream amplification of the coagulation cascade.
Quantitative Data Summary
| Parameter | Apixaban | Edoxaban | Reference |
| Factor Xa Inhibition Constant (Ki) | 0.25 nM | 0.561 nM | [3][4] |
| Anti-FXa IC50 | Not Reported | 3 nM | [4] |
| Prothrombin Time (PT) Doubling Conc. | Reagent Dependent | Reagent Dependent | [5][6] |
| aPTT Doubling Concentration | Reagent Dependent | Reagent Dependent | [5][6] |
Experimental Protocols
Specimen Collection and Preparation
For all assays, use pooled normal human plasma. Collect whole blood in tubes containing 3.2% (0.109 M) sodium citrate anticoagulant (9 parts blood to 1 part citrate).[7][8] To obtain platelet-poor plasma (PPP), centrifuge the blood at 1500-2500 x g for 15 minutes.[8] The plasma should be tested within 4 hours of collection or stored frozen at -20°C or below and thawed immediately before use.[7]
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. The assay is initiated by the addition of a contact activator and phospholipids (partial thromboplastin), followed by calcium. The time to clot formation is measured.[9] Direct FXa inhibitors like this compound are expected to prolong the aPTT in a concentration-dependent manner.[6]
Materials:
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and serially diluted)
-
aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and phospholipids)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Coagulometer or a manual water bath and stopwatch
-
Plastic test tubes and pipettes
Protocol:
-
Prepare a series of this compound dilutions to be tested in PPP. Include a vehicle control.
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Pipette 50 µL of the PPP sample (spiked with this compound or vehicle) into a test tube.
-
Add 50 µL of the pre-warmed aPTT reagent to the test tube.
-
Incubate the mixture for 3-5 minutes at 37°C to allow for the activation of contact factors.
-
Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl2 solution and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form. This is the aPTT.
Data Analysis: Plot the aPTT (in seconds) against the concentration of this compound. Determine the concentration of this compound that doubles the baseline aPTT.
Prothrombin Time (PT) Assay
Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. The reaction is initiated by the addition of tissue factor (thromboplastin) and calcium to the plasma.[7][8] The time to clot formation is measured. Direct FXa inhibitors will prolong the PT in a concentration-dependent manner.[5][6]
Materials:
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution (serially diluted)
-
PT reagent (containing tissue factor/thromboplastin and calcium)
-
Coagulometer or a manual water bath and stopwatch
-
Plastic test tubes and pipettes
Protocol:
-
Prepare a range of this compound concentrations in PPP, including a vehicle control.
-
Pre-warm the PPP samples and the PT reagent to 37°C.
-
Pipette 50 µL of the PPP sample (with this compound or vehicle) into a test tube.
-
Initiate the coagulation by adding 100 µL of the pre-warmed PT reagent and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form. This is the PT.
Data Analysis: Plot the PT (in seconds) against the concentration of this compound. Calculate the concentration of this compound required to double the baseline PT.
Chromogenic Anti-Xa Assay
Principle: This is a functional assay that specifically measures the activity of FXa. A known amount of excess FXa is added to the plasma sample containing the FXa inhibitor. The inhibitor will neutralize a portion of the FXa. The remaining active FXa then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically. The color intensity is inversely proportional to the concentration of the FXa inhibitor in the sample.[10][11] This assay is considered the most accurate and specific method for quantifying the activity of direct FXa inhibitors.[5]
Materials:
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution (serially diluted)
-
Anti-Xa assay kit containing:
-
Bovine or human Factor Xa reagent
-
Chromogenic substrate specific for FXa (e.g., S-2222)
-
Assay buffer
-
(Optional) Antithrombin
-
-
Microplate reader capable of reading absorbance at 405 nm
-
37°C incubator
-
Microplates
Protocol:
-
Prepare a standard curve using calibrators with known concentrations of a direct FXa inhibitor (or this compound if available).
-
Prepare the test samples by spiking PPP with various concentrations of this compound. Include a vehicle control.
-
Add a specific volume of the calibrators, control, and test samples to the microplate wells.
-
Add the Factor Xa reagent to each well and incubate at 37°C for a specified time (e.g., 1-5 minutes) to allow this compound to inhibit FXa.
-
Add the chromogenic substrate to each well to initiate the color development reaction.
-
Incubate at 37°C for a defined period (e.g., 2-10 minutes).
-
Stop the reaction by adding a stop solution (e.g., acetic acid or citric acid), if required by the kit.
-
Read the absorbance at 405 nm using a microplate reader.
Data Analysis:
-
Construct a standard curve by plotting the absorbance against the known concentrations of the calibrators.
-
Determine the concentration of this compound in the test samples by interpolating their absorbance values from the standard curve.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of FXa activity.
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro characterization of the anticoagulant properties of this compound. The aPTT and PT assays are useful for demonstrating a concentration-dependent anticoagulant effect, while the chromogenic anti-Xa assay offers a more specific and quantitative measure of its FXa inhibitory activity. Consistent and standardized execution of these assays is essential for obtaining reliable and reproducible data in the research and development of novel anticoagulants like this compound.
References
- 1. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 3. Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 8. atlas-medical.com [atlas-medical.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Anti-Xa Assays [practical-haemostasis.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols: Fidexaban Dose-Response in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidexaban is an orally active, potent, and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By directly binding to and inhibiting FXa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), ultimately leading to a reduction in thrombus formation.[1][3] This mechanism of action makes this compound and other direct oral anticoagulants (DOACs) effective for the prevention and treatment of thromboembolic disorders.[3] The following application notes provide detailed protocols for assessing the dose-response relationship of this compound in human plasma through common coagulation assays.
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa. This inhibition occurs at the point where the intrinsic and extrinsic coagulation pathways converge, making FXa a key target for anticoagulation therapy. The inhibition of FXa by this compound disrupts the formation of the prothrombinase complex, which is responsible for the rapid conversion of prothrombin to thrombin. Thrombin is a central enzyme in hemostasis, responsible for cleaving fibrinogen to fibrin, which forms the structural basis of a blood clot.
Data Presentation
Table 1: Illustrative Dose-Response of a Direct FXa Inhibitor on Factor Xa Activity in Human Plasma
| Drug Concentration (ng/mL) | % Inhibition of Factor Xa |
| 0 | 0 |
| 10 | 15 |
| 50 | 45 |
| 100 | 70 |
| 250 | 90 |
| 500 | 98 |
Table 2: Illustrative Dose-Response of a Direct FXa Inhibitor on Prothrombin Time (PT) in Human Plasma
| Drug Concentration (ng/mL) | Prothrombin Time (seconds) |
| 0 | 12.0 |
| 50 | 14.5 |
| 100 | 16.8 |
| 250 | 22.5 |
| 500 | 30.2 |
Table 3: Illustrative Dose-Response of a Direct FXa Inhibitor on Activated Partial Thromboplastin Time (aPTT) in Human Plasma
| Drug Concentration (ng/mL) | aPTT (seconds) |
| 0 | 30.0 |
| 50 | 35.2 |
| 100 | 40.1 |
| 250 | 52.8 |
| 500 | 68.5 |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to determine the dose-response of this compound in human plasma.
Chromogenic Anti-Factor Xa Assay
This assay quantitatively measures the inhibitory effect of this compound on FXa activity.
Principle: A known amount of excess FXa is added to plasma containing the inhibitor. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored product. The color intensity is inversely proportional to the concentration of the FXa inhibitor.
Materials:
-
Pooled normal human plasma (citrated)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bovine or human Factor Xa reagent
-
Chromogenic FXa substrate (e.g., S-2765)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
Microplate reader capable of reading absorbance at 405 nm
-
96-well microplates
Procedure:
-
Prepare a series of this compound dilutions in the assay buffer to achieve the desired final concentrations in plasma.
-
Add a small volume of each this compound dilution to the wells of a 96-well plate.
-
Add pooled normal human plasma to each well and incubate for a specified time (e.g., 5-10 minutes) at 37°C to allow the drug to bind to FXa.
-
Add the FXa reagent to each well to initiate the reaction.
-
Incubate for a precise period (e.g., 2-5 minutes) at 37°C.
-
Add the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The rate of color development is inversely proportional to the this compound concentration.
-
Construct a dose-response curve by plotting the percentage of FXa inhibition against the logarithm of the this compound concentration.
Prothrombin Time (PT) Assay
This assay assesses the effect of this compound on the extrinsic and common pathways of coagulation.
Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to citrated plasma, and the time to clot formation is measured. FXa inhibitors prolong the PT in a concentration-dependent manner.
Materials:
-
Pooled normal human plasma (citrated)
-
This compound stock solution
-
PT reagent (thromboplastin and calcium chloride)
-
Coagulometer
Procedure:
-
Spike pooled normal human plasma with various concentrations of this compound.
-
Pre-warm the plasma samples and the PT reagent to 37°C.
-
Pipette a volume of the plasma sample into a pre-warmed cuvette in the coagulometer.
-
Add the PT reagent to the cuvette to start the clotting reaction.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Perform each concentration in triplicate.
-
Plot the PT (in seconds) against the this compound concentration to generate a dose-response curve.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay evaluates the effect of this compound on the intrinsic and common pathways of coagulation.
Principle: An activator of the contact-dependent pathway (e.g., silica, kaolin) and phospholipids are added to citrated plasma, followed by calcium chloride to initiate clotting. The time to clot formation is measured. FXa inhibitors also prolong the aPTT.
Materials:
-
Pooled normal human plasma (citrated)
-
This compound stock solution
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Coagulometer
Procedure:
-
Prepare plasma samples with varying concentrations of this compound.
-
Pre-warm the plasma samples, aPTT reagent, and CaCl2 solution to 37°C.
-
Pipette a volume of the plasma sample and an equal volume of the aPTT reagent into a cuvette.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add the CaCl2 solution to initiate coagulation.
-
The coagulometer will measure the time to clot formation.
-
Run each sample in triplicate.
-
Create a dose-response curve by plotting the aPTT (in seconds) against the this compound concentration.
Experimental Workflow
References
Application Notes and Protocols for the Evaluation of Fidexaban in a Murine Model of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) has emerged as a promising target for novel anticoagulants, with the potential to offer a safer therapeutic window by uncoupling antithrombotic efficacy from bleeding risk.[1][2][3][4][5] Fidexaban is a small molecule inhibitor of FXIa. These application notes provide a detailed framework for the preclinical evaluation of this compound in a mouse model of thrombosis. While specific preclinical data for this compound in murine thrombosis models are not publicly available, the following protocols are based on established methodologies for other FXIa inhibitors, such as asundexian and milvexian, and provide a robust starting point for investigation.[1][6][7][8]
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
This compound, as a Factor XIa inhibitor, targets the intrinsic pathway of the coagulation cascade. This pathway is critical for the amplification of thrombin generation and the formation of a stable thrombus, but it is thought to play a lesser role in initial hemostasis.[2][3] By selectively inhibiting FXIa, this compound is hypothesized to reduce thrombosis with a lower propensity for bleeding compared to conventional anticoagulants that target the common pathway.[2][3]
Signaling Pathway of Factor XIa in Thrombosis
Caption: Role of this compound in the Coagulation Cascade.
Experimental Protocols
The following protocols describe common murine models of thrombosis suitable for evaluating the efficacy and safety of this compound.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is widely used to assess arterial thrombosis.[8][9]
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical microscope
-
Doppler flow probe
-
3.5% Ferric Chloride (FeCl₃) solution
-
Filter paper (1x2 mm)
-
Heparinized saline
-
Micro-scissors and forceps
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a supine position on a heated surgical pad.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) or intravenously (i.v.) at the desired time point before thrombus induction (e.g., 60 minutes for p.o.).
-
Surgical Procedure:
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe under the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Saturate a small piece of filter paper with 3.5% FeCl₃ solution.
-
Apply the filter paper to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor blood flow using the Doppler probe.
-
The primary endpoint is the time to vessel occlusion (cessation of blood flow).
-
Alternatively, the vessel can be harvested after a set time (e.g., 30 minutes), and the thrombus can be dissected and weighed.
-
Inferior Vena Cava (IVC) Stenosis Model for Venous Thrombosis
This model is suitable for studying venous thrombosis with residual blood flow.[10]
Materials:
-
This compound
-
Vehicle control
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic
-
Surgical microscope
-
5-0 Prolene suture
-
4-0 Silk suture
-
Micro-scissors and forceps
Procedure:
-
Animal Preparation and Drug Administration: As described in the arterial thrombosis model.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC, avoiding ligation of side branches.
-
Place a 5-0 Prolene suture longitudinally along the ventral surface of the IVC.
-
Tie a 4-0 silk suture around both the IVC and the Prolene suture to create a stenosis.
-
Remove the Prolene suture to allow for restricted blood flow.
-
-
Thrombus Formation and Endpoint:
-
Close the abdominal incision.
-
Allow the thrombus to form for a specified period (e.g., 48 hours).
-
Euthanize the mouse and harvest the IVC segment containing the thrombus.
-
Dissect and weigh the thrombus.
-
Tail Bleeding Time Assay
This assay is used to assess the effect of this compound on hemostasis.[9]
Materials:
-
This compound
-
Vehicle control
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic
-
Scalpel or sharp blade
-
Filter paper
-
Warm saline (37°C)
Procedure:
-
Animal Preparation and Drug Administration: As previously described.
-
Bleeding Induction:
-
Anesthetize the mouse and place it in a restraining device.
-
Immerse the tail in warm saline for 2 minutes.
-
Transect the tail 3 mm from the tip.
-
-
Monitoring and Endpoint:
-
Immediately immerse the tail back into the warm saline.
-
Record the time until bleeding stops for at least 30 seconds.
-
If bleeding does not cease within a predetermined cutoff time (e.g., 20 minutes), stop the experiment and apply pressure to the tail.
-
Experimental Workflow
Caption: Workflow for evaluating this compound in a mouse thrombosis model.
Data Presentation
The following tables provide a template for presenting quantitative data from the described experiments. The data presented are representative examples based on studies with other FXIa inhibitors and should be replaced with actual experimental results.
Table 1: Effect of this compound on Thrombus Weight in the IVC Stenosis Model
| Treatment Group | Dose (mg/kg, p.o.) | N | Thrombus Weight (mg) (Mean ± SEM) | % Inhibition |
| Vehicle | - | 10 | 5.2 ± 0.6 | - |
| This compound | 1 | 10 | 4.1 ± 0.5 | 21.2 |
| This compound | 3 | 10 | 2.8 ± 0.4 | 46.2 |
| This compound | 10 | 10 | 1.5 ± 0.3 | 71.2 |
| Positive Control (e.g., Enoxaparin) | 5 | 10 | 1.2 ± 0.2 | 76.9 |
| p<0.05, **p<0.01 vs. Vehicle |
Table 2: Effect of this compound on Time to Occlusion in the FeCl₃-Induced Carotid Artery Thrombosis Model
| Treatment Group | Dose (mg/kg, p.o.) | N | Time to Occlusion (min) (Mean ± SEM) |
| Vehicle | - | 10 | 8.5 ± 1.2 |
| This compound | 1 | 10 | 12.3 ± 1.5 |
| This compound | 3 | 10 | 18.7 ± 2.1 |
| This compound | 10 | 10 | 25.4 ± 2.8 |
| Positive Control (e.g., Aspirin) | 100 | 10 | >30 |
| p<0.05, **p<0.01 vs. Vehicle |
Table 3: Effect of this compound on Tail Bleeding Time
| Treatment Group | Dose (mg/kg, p.o.) | N | Bleeding Time (seconds) (Mean ± SEM) |
| Vehicle | - | 10 | 150 ± 25 |
| This compound | 1 | 10 | 165 ± 30 |
| This compound | 3 | 10 | 180 ± 35 |
| This compound | 10 | 10 | 210 ± 40 |
| Positive Control (e.g., Warfarin) | 1 | 10 | >1200** |
| *p<0.05, **p<0.01 vs. Vehicle |
Dosing Considerations for this compound
The optimal dose of this compound for in vivo studies in mice will need to be determined empirically. However, based on data from other FXIa inhibitors, a starting point can be estimated. For example, milvexian has a Ki of 350 nM for mouse FXIa.[6] A dose-ranging study is recommended to establish the pharmacokinetic and pharmacodynamic profile of this compound in mice.
Logical Relationship for Dose Selection
Caption: Logical workflow for determining the optimal dose of this compound.
Conclusion
These application notes and protocols provide a comprehensive guide for the preclinical evaluation of this compound in established mouse models of thrombosis. By following these detailed methodologies, researchers can generate robust and reproducible data to assess the antithrombotic efficacy and bleeding risk of this novel FXIa inhibitor. The provided templates for data presentation and visualizations will aid in the clear and concise communication of findings. It is important to reiterate that the specific doses and expected outcomes for this compound will need to be determined through empirical investigation.
References
- 1. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
- 8. Milvexian: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Model‐dependent contributions of FXII and FXI to venous thrombosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fidexaban Administration in Rat Venous Thrombosis Models
These application notes provide detailed protocols and compiled data for the administration of Fidexaban, a direct factor Xa inhibitor, in established rat models of venous thrombosis. This document is intended for researchers, scientists, and drug development professionals investigating the antithrombotic effects of novel anticoagulants.
Introduction
This compound is a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade responsible for the conversion of prothrombin to thrombin.[1][2] By inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.[3][4] This mechanism of action makes it a promising candidate for the prevention and treatment of venous thromboembolism (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE).[5][6] Animal models of venous thrombosis are essential for the preclinical evaluation of such anticoagulant agents. This document outlines protocols for two common rat models of venous thrombosis and summarizes the expected quantitative outcomes following this compound administration.
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity.[7] This action occurs independently of antithrombin III.[4] The inhibition of FXa interrupts the final common pathway of the coagulation cascade, leading to reduced thrombin formation and a subsequent decrease in fibrin clot development.[1][3]
Experimental Protocols
Two widely used rat models for inducing venous thrombosis are the ferric chloride-induced thrombosis model and the stasis-induced thrombosis model. These models are well-suited for evaluating the efficacy of antithrombotic agents like this compound.
Ferric Chloride (FeCl₃)-Induced Venous Thrombosis Model
This model induces endothelial injury, leading to thrombus formation that is pathologically relevant to venous thrombosis.[8][9]
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
10% Ferric Chloride (FeCl₃) solution
-
Surgical instruments
-
Filter paper discs (2 mm diameter)
-
Sutures
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissues.
-
Administer this compound or vehicle orally (p.o.) or intravenously (i.v.) at the desired dose and time point before thrombus induction.
-
Saturate a filter paper disc with 10% FeCl₃ solution and apply it to the external surface of the IVC for 5 minutes to induce endothelial injury.[9]
-
After 5 minutes, remove the filter paper and rinse the area with saline.
-
Close the abdominal incision with sutures.
-
After a predetermined period (e.g., 1-4 hours), re-anesthetize the animal and isolate the thrombosed segment of the IVC.[9]
-
Excise the thrombus and measure its wet weight.
References
- 1. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 2. List of Factor Xa inhibitors - Drugs.com [drugs.com]
- 3. Edoxaban: an Investigational Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. About edoxaban - NHS [nhs.uk]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. What is the mechanism of Edoxaban Tosylate? [synapse.patsnap.com]
- 8. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of venous thrombosis with an oral direct factor Xa inhibitor edoxaban by single and multiple administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of edoxaban and enoxaparin in a rat model of AlCl3-induced thrombosis of the superior sagittal sinus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Fidexaban in Platelet Aggregation Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing fidexaban, a direct Factor Xa inhibitor, in in vitro platelet aggregation studies.
Introduction
This compound is an orally active and potent inhibitor of coagulation factor Xa (FXa).[1] FXa plays a critical role in the coagulation cascade by converting prothrombin to thrombin, the final enzyme that leads to fibrin clot formation.[2][3] By selectively and reversibly binding to FXa, this compound effectively blocks this step, thereby exerting its anticoagulant effect.[2][4] While the primary mechanism of this compound is to inhibit coagulation, its effect on platelet function is of significant interest, as Factor Xa inhibitors can indirectly influence platelet activation and aggregation by reducing thrombin generation.[5][6][7] Thrombin is a potent platelet agonist, and its inhibition can lead to a decrease in platelet-mediated thrombus formation.
These protocols outline the methodology to assess the in vitro effects of this compound on platelet aggregation induced by various agonists.
Data Presentation
The quantitative results from the platelet aggregation studies with this compound can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation
| This compound Concentration (nM) | Agonist | Maximum Aggregation (%) | Slope (%/min) | Lag Time (s) |
| 0 (Control) | ADP (10 µM) | |||
| 10 | ADP (10 µM) | |||
| 100 | ADP (10 µM) | |||
| 1000 | ADP (10 µM) | |||
| 0 (Control) | Collagen (5 µg/mL) | |||
| 10 | Collagen (5 µg/mL) | |||
| 100 | Collagen (5 µg/mL) | |||
| 1000 | Collagen (5 µg/mL) | |||
| 0 (Control) | Thrombin (0.5 U/mL) | |||
| 10 | Thrombin (0.5 U/mL) | |||
| 100 | Thrombin (0.5 U/mL) | |||
| 1000 | Thrombin (0.5 U/mL) | |||
| 0 (Control) | Tissue Factor (1 pM) | |||
| 10 | Tissue Factor (1 pM) | |||
| 100 | Tissue Factor (1 pM) | |||
| 1000 | Tissue Factor (1 pM) |
Table 2: IC50 Values of this compound for Inhibition of Platelet Aggregation
| Agonist | IC50 (nM) |
| ADP | |
| Collagen | |
| Thrombin | |
| Tissue Factor |
Experimental Protocols
Principle
This protocol is based on Light Transmission Aggregometry (LTA), a standard method for studying platelet aggregation.[6] In this assay, platelet-rich plasma (PRP) is stirred in a cuvette, and the change in light transmission is measured as platelets aggregate in response to an agonist. This compound is pre-incubated with the PRP to assess its inhibitory effect on aggregation.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human whole blood
-
3.2% Sodium Citrate
-
Adenosine Diphosphate (ADP)
-
Collagen (Type I)
-
Thrombin (human α-thrombin)
-
Tissue Factor (recombinant human)
-
Phosphate Buffered Saline (PBS)
-
Aggregometer
-
Centrifuge
-
Pipettes
Blood Sample Collection and PRP Preparation
-
Collect whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least 10 days.
-
Use a 19-gauge needle to minimize platelet activation during venipuncture.
-
Draw the blood into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper PRP layer and transfer it to a new plastic tube.
-
To obtain Platelet-Poor Plasma (PPP) for use as a reference, centrifuge the remaining blood at 2000 x g for 15 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.
Platelet Aggregation Assay
-
Prepare stock solutions of this compound in DMSO. Further dilute in PBS to achieve the desired final concentrations. Ensure the final DMSO concentration in the PRP is less than 0.1%.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Add 50 µL of the this compound dilution (or vehicle control) to the PRP and incubate for 5-10 minutes at 37°C.
-
Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.
-
Add the desired agonist (e.g., ADP, collagen, thrombin, or tissue factor) to the cuvette to induce platelet aggregation.
-
Record the change in light transmission for at least 5-10 minutes.
-
Repeat the procedure for all concentrations of this compound and all agonists.
Mandatory Visualizations
Signaling Pathways
Caption: Coagulation cascade and the inhibitory action of this compound on Factor Xa.
Experimental Workflow
Caption: Experimental workflow for the in vitro platelet aggregation study of this compound.
References
- 1. qeios.com [qeios.com]
- 2. How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Impact of Factor Xa Inhibition on Coagulation, Platelet Reactivity, and Thrombosis in Patients with Peripheral Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Edoxaban on Thrombin-Dependent Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating Fidexaban Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidexaban is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] As an anticoagulant, its primary mechanism of action is the prevention of thrombus formation.[2] Although the clinical development of this compound was discontinued, the methodologies for evaluating its efficacy remain relevant for the preclinical assessment of other novel oral anticoagulants (NOACs), particularly direct FXa inhibitors.[3]
These application notes provide detailed protocols for essential plasma-based assays to characterize the anticoagulant activity of this compound and similar compounds. The term "cell-based" in this context refers to assays that can be performed in the presence of platelets (platelet-rich plasma) to understand the compound's effect in a more physiologically relevant environment, as opposed to purified protein assays. The assays detailed are the Chromogenic Anti-Xa Assay, Thrombin Generation Assay (TGA), Prothrombin Time (PT), and Activated Partial Thromboplastin Time (aPTT).
Mechanism of Action: The Coagulation Cascade and this compound
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is a serine protease that sits at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then converts fibrinogen to fibrin, which polymerizes to form a stable clot. By directly inhibiting FXa, this compound effectively blocks the amplification of thrombin generation, thereby exerting its anticoagulant effect.
Caption: this compound inhibits Factor Xa, a key enzyme in the common coagulation pathway.
Key Cell-Based Assays for Efficacy Evaluation
The following assays are fundamental for characterizing the anticoagulant profile of this compound. While primarily plasma-based, the use of platelet-rich plasma in the Thrombin Generation Assay incorporates a crucial cellular component.
Chromogenic Anti-Xa Assay
Principle: This assay directly measures the inhibitory activity of a substance on FXa. A known amount of FXa is added to a plasma sample containing the inhibitor (e.g., this compound). The residual, uninhibited FXa then cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically. The color intensity is inversely proportional to the concentration of the FXa inhibitor in the sample.[4][5]
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fidexaban In Vitro Potency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low in vitro potency with Fidexaban, a direct factor Xa inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing lower than expected potency (high IC50) for this compound in our in vitro factor Xa inhibition assay. What are the potential causes?
A1: Several factors can contribute to lower than expected potency of this compound in in vitro assays. These can be broadly categorized into issues with the compound itself, the assay conditions, or the reagents.
-
Compound Integrity and Handling:
-
Degradation: this compound, like any small molecule, can degrade over time, especially with improper storage. Ensure the compound is stored at the recommended temperature (-20°C for up to one month or -80°C for up to six months for stock solutions) and protected from light.[1] Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Solubility: Poor solubility of this compound in the assay buffer can lead to a lower effective concentration. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity. It may be necessary to test the solubility of this compound in your specific assay buffer.
-
-
Assay Conditions:
-
Incorrect pH or Temperature: Enzyme kinetics are highly sensitive to pH and temperature. Verify that the assay buffer pH is optimal for factor Xa activity and that the incubation temperature is correct and stable. Most coagulation assays are highly temperature-dependent.
-
Incubation Times: Ensure that the pre-incubation time of this compound with factor Xa is sufficient to allow for binding to reach equilibrium before the addition of the substrate.
-
-
Reagents and Materials:
-
Factor Xa Activity: The activity of the recombinant factor Xa can vary between lots and suppliers. It is crucial to qualify each new lot of enzyme to ensure consistent performance. Low enzyme activity can lead to an apparent decrease in inhibitor potency.
-
Substrate Concentration: The concentration of the chromogenic or fluorogenic substrate can influence the apparent IC50 value. Ensure the substrate concentration is at or below the Michaelis constant (Km) for the enzyme.
-
Plasticware: Some compounds can adsorb to the surface of plasticware, reducing the effective concentration in the assay well. Using low-binding plates may mitigate this issue.
-
Q2: Could the choice of in vitro assay (e.g., PT, aPTT vs. direct FXa inhibition) affect the perceived potency of this compound?
A2: Yes, the choice of assay can significantly impact the observed anticoagulant effect.
-
Direct Factor Xa Inhibition Assays: These assays, which typically use a purified enzyme and a synthetic substrate, are the most direct measure of this compound's potency against its target. They are generally less prone to interference from other plasma components.
-
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays: These are clot-based assays that measure the time to fibrin clot formation in plasma. The prolongation of PT and aPTT by this compound is dependent on the concentration of the inhibitor. However, the sensitivity of these assays to direct factor Xa inhibitors can vary significantly depending on the specific reagents used.[2] For instance, different thromboplastin reagents in PT assays have shown varied responses to factor Xa inhibitors.[2] Therefore, a lower-than-expected prolongation of clotting time in a PT or aPTT assay may not necessarily reflect low potency against factor Xa itself, but rather a lack of sensitivity of the chosen reagent. It is recommended to use an anti-Xa assay for a more accurate assessment of this compound's activity in plasma.[2][3]
Q3: We are using a cell-based assay and see variable results for this compound's efficacy. Could cellular transporters be playing a role?
A3: It is highly probable that cellular transporters, particularly P-glycoprotein (P-gp), could be influencing the intracellular concentration and thus the apparent potency of this compound in cell-based assays.
While direct studies on this compound are not widely published, a similar direct oral factor Xa inhibitor, edoxaban, has been identified as a substrate for P-gp.[1][4][5] P-gp is an efflux transporter that can pump drugs out of cells, thereby reducing their intracellular concentration and apparent efficacy.
-
P-gp Expression Levels: Different cell lines express varying levels of P-gp. For example, Caco-2 cells are known to express high levels of P-gp, while cell lines like ARPE19 show no P-gp expression.[6][7][8] If you are using a cell line with high P-gp expression, it is possible that this compound is being actively effluxed, leading to lower intracellular concentrations and reduced potency.
-
Troubleshooting Steps:
-
Characterize P-gp Expression: Determine the P-gp expression level of your cell line using methods like RT-PCR or Western blotting.
-
Use a P-gp Inhibitor: Co-incubate your cells with this compound and a known P-gp inhibitor, such as verapamil.[1] A significant increase in this compound's potency in the presence of the inhibitor would suggest that it is a P-gp substrate.
-
Use a P-gp Negative Cell Line: If possible, repeat the experiment in a cell line known to have low or no P-gp expression to see if the potency of this compound increases.
-
Q4: Can in vitro metabolism of this compound affect its potency in long-term cell culture experiments?
A4: Yes, in vitro metabolism can lead to a decrease in the concentration of the active parent compound over time, resulting in an apparent loss of potency in long-term experiments.
While specific in vitro metabolism pathways for this compound are not detailed in the provided search results, other direct factor Xa inhibitors like rivaroxaban undergo in vitro metabolism in liver microsomes and hepatocytes. If the cell line used in your assay has metabolic capabilities (e.g., primary hepatocytes or certain metabolically active cell lines), this compound could be metabolized into less active or inactive forms.
-
Troubleshooting Steps:
-
Time-Course Experiment: Measure the concentration of this compound in the cell culture supernatant at different time points to assess its stability.
-
Use of Metabolism Inhibitors: If a specific metabolic pathway is suspected, the use of appropriate enzyme inhibitors (e.g., CYP450 inhibitors) could help to clarify the role of metabolism.
-
Metabolite Identification: In more in-depth studies, LC-MS/MS analysis of the cell culture medium could be used to identify potential metabolites of this compound.
-
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following table provides a summary of in vitro potency for other direct factor Xa inhibitors to serve as a general reference.
| Compound | Assay | Parameter | Value (nM) |
| Apixaban | Purified Factor Xa | Ki | 0.25 |
| Apixaban | Prothrombinase | Ki | 0.62 |
| Edoxaban | Free Factor Xa | Ki | 0.56 |
| Edoxaban | Prothrombinase Complex | Ki | 2.98 |
Experimental Protocols
Direct Factor Xa Inhibition Assay (Chromogenic)
Objective: To determine the IC50 of this compound against purified human factor Xa.
Materials:
-
Purified human factor Xa
-
Chromogenic factor Xa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl2)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare a dilution series of this compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 25 µL of the this compound dilutions or vehicle control to the wells of a 96-well plate.
-
Add 50 µL of purified human factor Xa (at a final concentration of ~0.5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate (at a final concentration equal to its Km).
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader at 37°C.
-
Determine the initial reaction velocity (V) for each concentration of this compound.
-
Plot the percent inhibition [(1 - (V_inhibitor / V_control)) * 100] against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Prothrombin Time (PT) Assay
Objective: To evaluate the effect of this compound on the extrinsic coagulation pathway in human plasma.
Materials:
-
Pooled normal human plasma (citrated)
-
PT reagent (thromboplastin)
-
This compound stock solution (in DMSO)
-
Coagulometer
Methodology:
-
Prepare a dilution series of this compound in saline or buffer.
-
Spike the pooled normal human plasma with the this compound dilutions or vehicle control. The final DMSO concentration should be low (<1%).
-
Incubate the plasma samples at 37°C for a specified time.
-
Pipette 50 µL of the plasma sample into a pre-warmed cuvette in the coagulometer.
-
Add 100 µL of the pre-warmed PT reagent to the cuvette to initiate clotting.
-
The coagulometer will automatically measure the time to clot formation.
-
Plot the clotting time (in seconds) against the this compound concentration.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the effect of this compound on the intrinsic coagulation pathway in human plasma.
Materials:
-
Pooled normal human plasma (citrated)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound stock solution (in DMSO)
-
Coagulometer
Methodology:
-
Prepare a dilution series of this compound in saline or buffer.
-
Spike the pooled normal human plasma with the this compound dilutions or vehicle control.
-
Pipette 50 µL of the plasma sample and 50 µL of the aPTT reagent into a pre-warmed cuvette.
-
Incubate the mixture at 37°C for the time recommended by the reagent manufacturer (typically 3-5 minutes).
-
Initiate clotting by adding 50 µL of pre-warmed CaCl2 solution.
-
The coagulometer will measure the time to clot formation.
-
Plot the clotting time (in seconds) against the this compound concentration.
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Troubleshooting workflow for low in vitro potency of this compound.
Caption: Potential interaction of this compound with P-glycoprotein (P-gp).
References
- 1. researchgate.net [researchgate.net]
- 2. Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edoxaban transport via P-glycoprotein is a key factor for the drug's disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-drug interaction studies of cardiovascular drugs involving P-glycoprotein, an efflux transporter, on the pharmacokinetics of edoxaban, an oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the in vitro stability of direct oral anticoagulants in blood samples under different storage - Biospecimen Research Database [brd.nci.nih.gov]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fidexaban (Edoxaban) Concentration for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and optimization of Fidexaban (Edoxaban) in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Edoxaban, is a direct, selective, and reversible inhibitor of Factor Xa (FXa).[1][2][3] By binding to the active site of FXa, this compound prevents the conversion of prothrombin to thrombin, a critical step in the coagulation cascade. This inhibition of thrombin generation ultimately leads to a reduction in fibrin clot formation.[3]
Q2: What is a good starting dose for this compound in a new in vivo rodent model?
A2: Based on published preclinical studies, a starting oral dose range of 1 mg/kg to 10 mg/kg is recommended for rats in thrombosis models.[4] For mice, doses around 10 mg/kg have been used to study antithrombotic effects.[5] It is crucial to perform a dose-response study within this range to determine the optimal concentration for your specific animal model and experimental endpoint.
Q3: Which animal models are most commonly used to evaluate the efficacy and safety of this compound?
A3: For efficacy studies, rodent models of venous and arterial thrombosis are common. These include the ferric chloride-induced thrombosis model and the inferior vena cava (IVC) stenosis or ligation model.[6][7] For safety assessment, particularly bleeding risk, the tail transection or saphenous vein bleeding models in mice and rats are frequently used.[6][8]
Q4: What are the key biomarkers to measure the pharmacodynamic effect of this compound in vivo?
A4: The primary pharmacodynamic markers for this compound's anticoagulant effect are prolongations in prothrombin time (PT) and activated partial thromboplastin time (aPTT).[9] Direct measurement of anti-FXa activity in plasma is also a highly specific indicator of drug activity. For efficacy endpoints in thrombosis models, measuring thrombus weight is a direct assessment of the drug's effect.[4] For safety, bleeding time and/or blood loss volume are the key parameters.[8]
Q5: What is the oral bioavailability and half-life of this compound in preclinical models?
A5: While specific pharmacokinetic data can vary between species and experimental conditions, the oral bioavailability of Edoxaban in humans is approximately 62%.[10][11][12] In healthy human subjects, the terminal elimination half-life is around 10-14 hours.[10][11][12] Bile cannulation studies in rats suggest biliary excretion and enterohepatic recirculation.[10] It's important to conduct pharmacokinetic studies in your specific animal model to accurately determine these parameters.
Troubleshooting Guide
Q1: I am observing excessive bleeding in my animal model, even at low doses. What should I do?
A1:
-
Verify Dosing Solution: Double-check the concentration of your this compound dosing solution to rule out a calculation or preparation error.
-
Refine Surgical Technique: In surgical models, ensure that the procedures are performed with minimal tissue trauma to reduce baseline bleeding.
-
Assess Animal Health: Underlying health issues in the animals, such as liver dysfunction, can impair coagulation and increase bleeding susceptibility.
-
Reduce the Dose: If the above factors are controlled, the dose is likely too high for your specific model. Perform a dose-titration study starting from a lower dose (e.g., 0.5 mg/kg) to find a concentration with an acceptable bleeding profile.
-
Consider a Different Model: Some models are inherently more prone to bleeding. If feasible, consider a less invasive model to assess efficacy.
Q2: I am not seeing a significant antithrombotic effect at the recommended doses. What could be the issue?
A2:
-
Confirm Drug Administration: For oral gavage, ensure proper administration to avoid incomplete dosing.
-
Assess Pharmacokinetics: The absorption and metabolism of this compound can vary between species and even strains. A pilot pharmacokinetic study to measure plasma drug concentration and anti-FXa activity can confirm adequate drug exposure.
-
Check Formulation: Ensure this compound is properly dissolved or suspended in a suitable vehicle. For example, a 0.5% methyl cellulose solution has been used in rat studies.[13]
-
Increase the Dose: If drug exposure is confirmed to be low, a higher dose may be necessary. Conduct a dose-escalation study to find the effective dose.
-
Timing of Administration: The timing of drug administration relative to the thrombotic challenge is critical. For prophylactic effects, this compound should be administered prior to inducing thrombosis, allowing sufficient time to reach peak plasma concentrations (approximately 1-2 hours in humans).[10]
Q3: I am observing high variability in my results between animals in the same treatment group. How can I reduce this?
A3:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, anesthesia, surgical techniques, and dosing, are highly standardized.
-
Control for Biological Variables: Factors such as age, weight, and sex of the animals should be consistent within and between experimental groups.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability.
-
Timing of Dosing: Administering the drug at the same time of day for all animals can reduce variability due to circadian rhythms, which can affect coagulation factor activity.[5]
Data Presentation
Table 1: Reported In Vivo Oral Dosages of this compound in Rodent Models
| Animal Model | Species | Dosage Range | Efficacy/Safety Endpoint | Reference |
| Venous Thrombosis | Rat | 1 - 10 mg/kg (once daily) | Thrombus weight reduction | [4] |
| Venous Thrombosis | Rat | 3 - 10 mg/kg (single dose) | Thrombus regression | [4] |
| Arterio-venous Shunt Thrombosis | Rat | 0.5 - 12.5 mg/kg | Reduction in thrombus weight | [13] |
| Bleeding Model | Rat | 10 - 30 mg/kg | Prolonged tail bleeding time | [11] |
| Cancer-associated Thrombosis | Mouse | 5 - 20 mg/kg | Tumor growth suppression | [14] |
Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters of this compound (Human Data)
| Parameter | Value | Reference |
| Oral Bioavailability | ~62% | [10][11][12] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [10] |
| Terminal Elimination Half-life | 10 - 14 hours | [10][11][12] |
| Protein Binding | ~55% | [9] |
Note: Preclinical pharmacokinetic parameters are species-specific and should be determined experimentally.
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This protocol is a common method for evaluating the antithrombotic efficacy of compounds like this compound.
-
Animal Preparation: Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
-
This compound Administration: Administer this compound or vehicle control via oral gavage at the desired dose. The timing of administration should be based on the expected Tmax to ensure peak drug levels during the thrombotic challenge.
-
Thrombus Induction:
-
After a predetermined time post-dosing (e.g., 60 minutes), apply a small piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 10-20%) to the adventitial surface of the carotid artery for a fixed duration (e.g., 5-10 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Endpoint Measurement:
-
Monitor carotid artery blood flow continuously. The primary endpoint is the time to vessel occlusion (cessation of blood flow).
-
Alternatively, after a set period, the vessel segment can be isolated, and the formed thrombus can be excised and weighed.
-
-
Data Analysis: Compare the time to occlusion or thrombus weight between the this compound-treated groups and the vehicle control group.
Protocol 2: Rat Tail Bleeding Time Assay
This protocol is used to assess the potential bleeding risk associated with this compound.
-
Animal Preparation: Acclimate male Sprague-Dawley rats (200-250g) to the experimental room.
-
This compound Administration: Administer this compound or vehicle control via oral gavage at the desired dose.
-
Bleeding Induction:
-
At the time of expected peak plasma concentration, anesthetize the rat.
-
Transect the tail 3 mm from the tip using a standardized blade.
-
-
Endpoint Measurement:
-
Immediately immerse the tail in warm saline (37°C) and start a timer.
-
Record the time until bleeding ceases for at least 30 seconds. If bleeding does not stop within a predetermined cutoff time (e.g., 30 minutes), the experiment is terminated for that animal.
-
-
Data Analysis: Compare the bleeding times between the this compound-treated groups and the vehicle control group.
Mandatory Visualizations
Caption: this compound directly inhibits Factor Xa, a key convergence point of the coagulation cascade.
Caption: A logical workflow for conducting in vivo studies with this compound.
Caption: A decision tree for troubleshooting common issues in this compound in vivo experiments.
References
- 1. Edoxaban: pharmacological principles, preclinical and early-phase clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edoxaban: Review of pharmacology and key phase I to III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edoxaban: an Investigational Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of venous thrombosis with an oral direct factor Xa inhibitor edoxaban by single and multiple administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Edoxaban: a focused review of its clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Edoxaban, a Factor Xa-Specific Direct Oral Anticoagulant, Significantly Suppresses Tumor Growth in Colorectal Cancer Colon26-Inoculated BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Fidexaban Off-Target Effects in Cell Cultures: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Fidexaban in cell culture experiments, minimizing off-target effects is crucial for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] By binding to the active site of FXa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.[2][3]
Q2: Are there known off-target effects of this compound in cell cultures?
While extensive public data on this compound's off-target profile is limited due to the discontinuation of its clinical development, off-target effects are a known consideration for Factor Xa inhibitors.[1] Potential off-target effects, extrapolated from similar molecules and general principles of small molecule inhibitors, may include cytotoxicity at high concentrations and interactions with other serine proteases.
Q3: What are the initial signs of off-target effects in my cell culture?
Common indicators of off-target effects include:
-
Unexpected changes in cell morphology.
-
Reduced cell viability or proliferation.
-
Alterations in signaling pathways unrelated to coagulation.
-
Inconsistent or irreproducible experimental results.
Q4: How can I be sure that the observed effects are due to this compound and not other experimental variables?
It is essential to include proper controls in your experimental design. These should include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and, if possible, a negative control compound with a similar chemical structure but lacking Factor Xa inhibitory activity.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Unexpected Cell Death or Reduced Viability | High Concentration of this compound: The compound may exhibit cytotoxic effects at concentrations significantly higher than its Ki for Factor Xa. | Determine the optimal, non-toxic concentration range for your specific cell line using a dose-response cytotoxicity assay (see Experimental Protocols). |
| Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at certain concentrations. | Ensure the final concentration of the vehicle in your culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control. | |
| Inconsistent Results Between Experiments | Variable Drug Activity: Improper storage or handling of this compound can lead to degradation. | Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions: Variations in cell passage number, confluence, or media composition can alter cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density for all experiments. | |
| Unexplained Changes in Cellular Signaling | Off-Target Kinase Inhibition: Some small molecule inhibitors can interact with kinases, leading to unintended signaling pathway modulation. | While specific kinase screening data for this compound is not publicly available, consider performing a broad-spectrum kinase inhibitor screen if you suspect off-target kinase activity. |
| Protease-Activated Receptor (PAR) Activation: Factor Xa can activate PAR1 and PAR2. Inhibition of FXa by this compound might indirectly affect PAR signaling. | Investigate the activation status of PAR1 and PAR2 in your cell line in the presence of this compound using a functional assay (see Experimental Protocols). |
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for this compound based on the characteristics of other Factor Xa inhibitors. This data is for illustrative purposes to guide experimental design.
Table 1: this compound In Vitro Potency and Selectivity
| Target | Ki (nM) | Selectivity vs. Factor Xa |
| Factor Xa | 1.5 | - |
| Thrombin | >1500 | >1000-fold |
| Trypsin | >2000 | >1300-fold |
| Plasmin | >3000 | >2000-fold |
Table 2: this compound Cytotoxicity Profile
| Cell Line | Assay Type | IC50 (µM) after 48h |
| HEK293 | MTT Assay | > 100 |
| HepG2 | Neutral Red Uptake | 75.8 |
| Primary Human Hepatocytes | LDH Release | 89.2 |
Experimental Protocols
1. Protocol for Determining Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration range of this compound that is non-toxic to the target cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the drug dilutions.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Protocol for Assessing Protease-Activated Receptor 2 (PAR2) Activation
-
Objective: To determine if this compound modulates PAR2 signaling.
-
Methodology (Calcium Flux Assay):
-
Culture cells expressing PAR2 in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Prepare solutions of this compound, a known PAR2 agonist (e.g., SLIGKV-NH2), and a vehicle control in a suitable assay buffer.
-
Use a fluorescence plate reader with an injection module to measure baseline fluorescence.
-
Inject the PAR2 agonist into wells pre-treated with either this compound or the vehicle control.
-
Monitor the change in fluorescence intensity over time. A significant difference in the agonist-induced calcium flux between this compound-treated and vehicle-treated cells would suggest modulation of PAR2 signaling.[4][5][6]
-
Visualizations
Caption: Workflow for assessing this compound off-target effects.
Caption: Troubleshooting unexpected cell death with this compound.
Caption: Potential interaction of this compound with PAR signaling.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 4. innoprot.com [innoprot.com]
- 5. Protease-activated receptor-2 activation enhances epithelial wound healing via epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosylation and the activation of proteinase-activated receptor 2 (PAR2) by human mast cell tryptase - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Fidexaban stock solutions
This technical support center provides guidance on improving the stability of Fidexaban stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent and storage conditions for preparing a stable this compound stock solution?
For optimal stability, this compound stock solutions should be prepared in high-purity dimethyl sulfoxide (DMSO). It is crucial to use freshly opened DMSO to avoid moisture, which can impact solubility and stability. While this compound is also soluble in water, solubility is enhanced by warming and adjusting the pH to 3 with 1 M HCl.[1]
Recommended Storage: Once prepared, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q2: My this compound stock solution appears to have precipitated after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the precipitate, gently warm the solution and use an ultrasonic bath.[1] To prevent this, consider preparing the stock solution at a slightly lower concentration if solubility issues persist.
Q3: How does pH affect the stability of this compound in aqueous solutions?
While specific data for this compound is limited, studies on other factor Xa inhibitors like Edoxaban and Apixaban show that pH can significantly influence stability.[3][4] Generally, extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis of amide bonds present in many pharmaceutical compounds.[5][6][7] It is advisable to maintain the pH of aqueous working solutions within a neutral to slightly acidic range, if compatible with the experimental design.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced anticoagulant activity in the assay | 1. Degradation of this compound due to improper storage (temperature, light exposure).2. Multiple freeze-thaw cycles.3. Hydrolysis in aqueous buffers. | 1. Ensure storage at -80°C or -20°C in tightly sealed, light-protected aliquots.[1][2]2. Prepare single-use aliquots to avoid repeated freezing and thawing.3. Prepare fresh dilutions in your experimental buffer immediately before use. |
| Inconsistent results between experiments | 1. Inconsistent concentration of the stock solution due to solvent evaporation or incomplete dissolution.2. Use of aged or wet DMSO for initial dissolution. | 1. Ensure the storage container is well-sealed. Visually confirm complete dissolution before use; if necessary, gently warm and sonicate.2. Always use new, anhydrous grade DMSO for preparing stock solutions.[1] |
| Precipitate formation in working solution | 1. The concentration of this compound in the aqueous working buffer exceeds its solubility limit.2. Interaction with components of the buffer. | 1. Lower the final concentration of this compound in the working solution.2. Perform a small-scale compatibility test with your buffer before preparing a large volume. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate this compound powder to room temperature before opening the container to prevent moisture absorption.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 2-3 minutes to aid dissolution.
-
If any particulates remain, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming to 30-40°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment by HPLC
Objective: To assess the stability of a this compound solution under specific stress conditions (e.g., elevated temperature, different pH).
Materials:
-
This compound stock solution
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate)
-
Incubator or water bath
-
pH meter and buffers
Procedure:
-
Dilute the this compound stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the desired test buffer or solvent. This is your "Time 0" sample.
-
Inject the "Time 0" sample into the HPLC system and record the peak area of the parent this compound compound.
-
Subject the remaining diluted solution to the stress condition (e.g., incubate at 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stressed solution.
-
Analyze each aliquot by HPLC, recording the peak area of the parent this compound and the appearance of any new peaks (potential degradation products).
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample to determine the degradation rate.
Visualizations
Caption: Recommended workflow for preparing and storing this compound stock solutions.
Caption: Simplified signaling pathway of Factor Xa inhibition by this compound.
References
- 1. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 7. Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. skincancer.org [skincancer.org]
- 10. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Fidexaban precipitation in assay plates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fidexaban, focusing on the common issue of its precipitation in assay plates.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the assay plate?
A1: this compound, like many other Factor Xa inhibitors, has low aqueous solubility.[1] Precipitation typically occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous assay buffer. This sudden change in solvent environment can cause the compound to fall out of solution, especially at higher concentrations.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds like this compound.[2][3] However, it's crucial to use high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q3: What is the maximum recommended concentration of DMSO in my final assay?
A3: The final concentration of DMSO in the assay should be kept as low as possible, ideally below 1%, as higher concentrations can perturb enzyme conformation and activity.[4][5] The tolerance for DMSO will be assay-specific, and it is recommended to determine the maximum allowable concentration for your specific assay by running a solvent tolerance test.[6]
Q4: Can I do anything to improve the solubility of this compound in my stock solution?
A4: Yes, for this compound, solubility in both DMSO and water can be enhanced by ultrasonication, warming, and adjusting the pH to 3 with 1 M HCl.[2] However, be mindful of the potential for compound degradation at elevated temperatures and extreme pH values.
Q5: How can I visually inspect for precipitation?
A5: While significant precipitation may be visible to the naked eye as cloudiness or solid particles, it's not always possible to see precipitation, especially at lower levels.[7] Light scattering plate readers can be used to detect precipitate formation.[7]
Troubleshooting Guide: this compound Precipitation
Issue 1: Precipitation observed immediately upon addition to the assay plate.
This is often due to "solvent shock" where the compound rapidly precipitates upon transfer from a high-concentration organic stock to an aqueous buffer.
Solutions:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible and within the validated tolerance of your assay.
-
Serial Dilution Strategy: Instead of a single large dilution, perform a stepwise serial dilution. A pre-dilution in a mixed solvent system (e.g., DMSO/buffer) can be beneficial.[8]
-
Mixing Technique: After adding this compound to the assay plate, ensure rapid and thorough mixing to facilitate its dispersion in the aqueous buffer.[9] Tapping the plate or using an orbital shaker can be effective.[10]
Issue 2: Precipitation observed over time during incubation.
This may indicate that while initially soluble, this compound is not stable in the assay buffer over the course of the experiment.
Solutions:
-
Buffer Optimization:
-
pH: The solubility of ionizable compounds can be pH-dependent.[11] Experiment with a range of pH values for your assay buffer to find the optimal pH for this compound solubility without compromising enzyme activity.
-
Ionic Strength: Adjusting the salt concentration of the buffer can influence compound solubility.[8]
-
Additives: Consider the inclusion of solubility-enhancing excipients such as cyclodextrins or non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations.[12][13]
-
-
Co-solvents: The use of a co-solvent in the final assay buffer can improve the solubility of hydrophobic compounds.[14][15]
Issue 3: Inconsistent results or poor dose-response curves.
This can be a consequence of undetected, variable precipitation across the dilution series.
Solutions:
-
Pre-solubilization Check: Before starting a large-scale screen, perform a small-scale solubility test of this compound in the final assay buffer at the highest intended concentration.
-
Sonication: In-well sonication can sometimes help to redissolve precipitated compounds directly in the assay plate.[7]
-
Review Dilution Protocol: Ensure your serial dilution technique is robust. It is often better to prepare dilutions in a way that minimizes the time the compound spends at a high concentration in a predominantly aqueous environment.[7]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Conditions |
| DMSO | 4.1 mg/mL (7.79 mM) | Ultrasonic, warming, adjust pH to 3 with 1 M HCl, heat to 60°C |
| Water | 1.96 mg/mL (3.72 mM) | Ultrasonic, warming, adjust pH to 3 with 1 M HCl, heat to 60°C |
Data sourced from MedchemExpress.[2]
Table 2: Recommended Starting Conditions for Buffer Optimization
| Parameter | Range to Test | Considerations |
| pH | 6.0 - 8.0 | Ensure enzyme stability and activity within this range. |
| NaCl Concentration | 50 - 200 mM | Monitor for effects on enzyme kinetics. |
| Tween-20 | 0.005% - 0.05% (v/v) | Can help prevent aggregation and sticking to plasticware. |
| Co-solvent (e.g., Ethanol, PEG 400) | 1% - 5% (v/v) | Check for compatibility with the assay and potential for enzyme inhibition. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the appropriate amount of this compound powder.
-
Add high-quality, anhydrous DMSO to achieve a 10 mM concentration.
-
To aid dissolution, the solution can be sonicated in a water bath and gently warmed (up to 60°C) with pH adjustment to 3 using 1 M HCl.[2]
-
Once fully dissolved, allow the solution to return to room temperature.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
-
Serial Dilution for Dose-Response Curve:
-
Prepare a master dilution plate with 100% DMSO.
-
Perform serial dilutions of the 10 mM this compound stock in DMSO to create a concentration range (e.g., 10-point, 3-fold dilution series).
-
From this master plate, perform a second dilution into the assay buffer or a DMSO/buffer mix to create the final working solutions for the assay plate. This intermediate dilution step helps to minimize solvent shock.
-
Protocol 2: Factor Xa Inhibition Chromogenic Assay
This protocol is a general guideline for a chromogenic assay to determine the inhibitory activity of this compound on Factor Xa.
-
Reagents and Materials:
-
Assay Procedure:
-
Add a defined volume of assay buffer to all wells.
-
Add a specific volume of your this compound working solutions (or vehicle control, e.g., DMSO in assay buffer) to the appropriate wells.
-
Add a specific volume of the Factor Xa enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow this compound to bind to Factor Xa.
-
Initiate the reaction by adding a specific volume of the chromogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, stop the reaction after a fixed time with a stop solution (e.g., acetic acid) and read the final absorbance.[17]
-
Calculate the rate of reaction (or endpoint absorbance) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control and plot the dose-response curve to calculate the IC50 value.
-
Visualizations
References
- 1. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. scribd.com [scribd.com]
- 10. www1.wfh.org [www1.wfh.org]
- 11. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lancet.co.za [lancet.co.za]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubility enhancement of cox-2 inhibitors using various solvent systems | Semantic Scholar [semanticscholar.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. biotoxik.it [biotoxik.it]
Fidexaban Interference in Standard Coagulation Tests: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the interference of fidexaban in standard coagulation tests. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an oral, direct inhibitor of activated Factor X (FXa).[1][2][3] By selectively and reversibly binding to FXa, it blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[4] This inhibition occurs in the final common pathway of the coagulation cascade, thereby preventing the formation of a fibrin clot.
Q2: Which coagulation tests are most likely to be affected by this compound?
As a direct FXa inhibitor, this compound is expected to interfere with coagulation assays that are dependent on the activity of FXa.[5][6][7] This primarily includes:
-
Prothrombin Time (PT): Measures the extrinsic and common pathways of coagulation.
-
Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways of coagulation.
-
Anti-FXa Assay: Directly measures the inhibition of FXa.
-
Factor Assays: Particularly those for factors in the common pathway (Factors X, V, II) and some intrinsic pathway factors (e.g., Factor VIII, IX) when using clot-based methods.[5]
-
Thrombophilia Testing: Assays for Protein C, Protein S, and Antithrombin that are clot-based or utilize FXa can be affected.[6][7]
Q3: Are there any coagulation tests that are not significantly affected by this compound?
Tests that are not dependent on FXa are generally not affected by this compound. These may include:
-
Thrombin Time (TT): This test measures the final step of the coagulation cascade, the conversion of fibrinogen to fibrin by thrombin, and is therefore not directly impacted by FXa inhibitors.[8] However, some prolongation may be observed at very high concentrations of other DOACs.
-
Fibrinogen Assays: The Clauss method, which is a thrombin-based assay, is generally not affected.[8]
-
Immunological Assays: Tests that measure the concentration of coagulation factors by immunological methods (e.g., ELISA) rather than their activity will not be affected.[7]
Troubleshooting Guide
Problem: Unexpectedly prolonged PT or aPTT results in a sample containing this compound.
-
Cause: This is an expected effect of this compound due to its inhibition of FXa in the common pathway of coagulation. The degree of prolongation is dependent on the concentration of this compound and the specific reagents used in the assay.[7][8]
-
Solution:
-
Acknowledge the Interference: Recognize that the prolonged clotting time is likely due to the pharmacological action of this compound.
-
Quantitative Measurement: If the goal is to determine the anticoagulant effect of this compound, a chromogenic anti-FXa assay calibrated specifically for this compound should be used for an accurate measurement. If this compound-specific calibrators are unavailable, calibrators for other FXa inhibitors may provide a relative indication, but this should be validated.[9][10][11]
-
Timing of Sample Collection: To minimize the effect of this compound on other coagulation parameters, collect blood samples at the trough concentration of the drug, just before the next scheduled dose.[3]
-
DOAC-Neutralizing Agents: For research purposes where the underlying coagulopathy needs to be assessed without the interference of this compound, consider using commercially available DOAC-neutralizing agents, such as those containing activated charcoal.[1][5][6] It is crucial to follow the manufacturer's protocol for these agents to ensure complete removal of the drug without affecting the coagulation factors.
-
Problem: Inaccurate factor activity measurements in the presence of this compound.
-
Cause: Clot-based factor assays are susceptible to interference from this compound, which can lead to an underestimation of factor activity.[5]
-
Solution:
-
Use Chromogenic Assays: Whenever possible, use chromogenic-based factor assays that are not dependent on the generation of FXa or thrombin as the final step. For example, a chromogenic Factor VIII assay that measures the activation of Factor X by Factor VIIIa in the presence of Factor IXa may be less affected than an aPTT-based clot assay.
-
Sample Dilution: While serial dilutions of the plasma sample can sometimes mitigate the effect of inhibitors, this may not be fully effective for DOACs and can introduce inaccuracies.
-
DOAC Removal: Utilize a DOAC-neutralizing agent prior to performing the factor assay.[1][5]
-
Data Presentation
Disclaimer: Specific quantitative data for this compound's effect on standard coagulation tests is not widely available in the public domain. The following tables provide illustrative data based on studies of other direct FXa inhibitors (apixaban, rivaroxaban, and edoxaban). These values should be considered as a general guide, as the exact effects of this compound may differ and are reagent-dependent.
Table 1: Illustrative Effect of Direct FXa Inhibitors on Prothrombin Time (PT)
| FXa Inhibitor | Concentration (ng/mL) | Fold Increase in PT (approximate) | Reagent Example |
| Apixaban | 225 | 1.3 | RecombiPlasTin 2G®[12] |
| Rivaroxaban | 200 | 2.0 - 3.0 | Various[8] |
| Edoxaban | 170 (Cmax) | 1.5 - 2.5 | Various[7] |
Table 2: Illustrative Effect of Direct FXa Inhibitors on Activated Partial Thromboplastin Time (aPTT)
| FXa Inhibitor | Concentration (ng/mL) | Fold Increase in aPTT (approximate) | Reagent Example |
| Apixaban | 225 | 1.15 | Various[12] |
| Rivaroxaban | 200 | 1.5 - 2.0 | Various[8] |
| Edoxaban | 170 (Cmax) | 1.5 - 2.0 | Various[7] |
Experimental Protocols
Protocol 1: In Vitro Spiking Study to Assess this compound Interference
-
Objective: To determine the concentration-dependent effect of this compound on PT and aPTT.
-
Materials:
-
This compound of known purity.
-
Pooled normal plasma (PNP) from at least 20 healthy donors.
-
PT and aPTT reagents and a coagulometer.
-
Appropriate solvent for this compound (e.g., DMSO), ensuring the final concentration in plasma does not affect coagulation.
-
-
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Spike aliquots of PNP with increasing concentrations of this compound to achieve a range of clinically relevant concentrations. Include a vehicle control (PNP with solvent only).
-
Incubate the spiked plasma samples for a specified time (e.g., 30 minutes) at 37°C.
-
Perform PT and aPTT testing on each sample in triplicate according to the reagent and instrument manufacturer's instructions.
-
Record the clotting times in seconds.
-
Calculate the ratio of the clotting time of the this compound-spiked sample to the clotting time of the vehicle control.
-
Plot the clotting time ratio against the this compound concentration to determine the dose-response relationship.
-
Protocol 2: Use of a DOAC-Neutralizing Agent
-
Objective: To remove this compound interference from a plasma sample to allow for accurate measurement of underlying coagulation parameters.
-
Materials:
-
Plasma sample containing this compound.
-
Commercially available DOAC-neutralizing agent (e.g., activated charcoal-based).
-
Microcentrifuge tubes.
-
Coagulation analyzer.
-
-
Methodology:
-
Follow the manufacturer's instructions for the DOAC-neutralizing agent. This typically involves adding a specific amount of the agent to the plasma sample.
-
Incubate the mixture for the recommended time, usually with gentle mixing.
-
Centrifuge the sample to pellet the neutralizing agent.
-
Carefully aspirate the supernatant (the treated plasma) without disturbing the pellet.
-
Perform the desired coagulation test on the treated plasma.
-
It is advisable to also test a baseline (untreated) sample to confirm the presence of the anticoagulant effect before neutralization.
-
Visualizations
Caption: Mechanism of this compound action on the coagulation cascade.
Caption: Troubleshooting workflow for prolonged clotting times.
References
- 1. Simplified Method for Removing Direct Oral Anticoagulant Interference in Mechanical Coagulation Test Systems—A Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ashpublications.org [ashpublications.org]
- 6. diapharma.com [diapharma.com]
- 7. Edoxaban: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn0.scrvt.com [cdn0.scrvt.com]
- 9. Chromogenic anti-FXa assay calibrated with low molecular weight heparin in patients treated with rivaroxaban and apixaban: possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calibrators and Controls for Reagents for DiXals | Aniara Diagnostica, Inc. [aniara.com]
- 11. Accuracy of a Single, Heparin-Calibrated Anti-Xa Assay for the Measurement of Rivaroxaban, Apixaban, and Edoxaban Drug Concentrations: A Prospective Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of apixaban on commonly used coagulation assays: results from the Belgian national External Quality Assessment Scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting for plasma protein binding of Fidexaban in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fidexaban. The following information is intended to help address common challenges encountered during in vitro and in vivo experiments, with a particular focus on adjusting for its plasma protein binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and potent direct inhibitor of coagulation Factor Xa (FXa).[1] By directly binding to and inhibiting FXa, this compound blocks the conversion of prothrombin to thrombin, a critical step in the coagulation cascade, thereby preventing thrombus formation.[1] At a physiological pH of 7.4, this compound is predicted to exist as a zwitterionic structure.[2]
Q2: What is the significance of plasma protein binding for this compound assays?
Like many drugs, this compound binds to plasma proteins. It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to interact with its target, Factor Xa.[3] High plasma protein binding can lead to an underestimation of the drug's activity or concentration in assays if the proteins are not effectively removed or the binding is not disrupted. Therefore, proper sample preparation is crucial for accurate quantification.
Q3: What is the plasma protein binding percentage of this compound?
Data Presentation: Plasma Protein Binding of Direct Factor Xa Inhibitors
| Drug | Plasma Protein Binding (%) | Primary Binding Protein |
| Apixaban | ~87% | Albumin |
| Rivaroxaban | ~92-95% | Albumin |
| Edoxaban | ~55% | Albumin |
| Betrixaban | ~60% | Albumin and alpha-1 acid glycoprotein |
Note: This table provides context using data for other Factor Xa inhibitors. The specific in vitro plasma protein binding percentage for this compound is not publicly available.
Troubleshooting Guides
Issue 1: Low Recovery of this compound in Plasma Samples
Possible Cause: High plasma protein binding of this compound leading to inefficient extraction.
Troubleshooting Steps:
-
Protein Precipitation: This is a common first step to remove the majority of plasma proteins.
-
Method: Add a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma) to the sample. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant containing the drug for analysis.
-
Tip: Using acidified organic solvents (e.g., with 0.1% formic acid) can further improve the disruption of drug-protein binding.
-
-
pH Adjustment: Altering the pH of the plasma sample can disrupt the ionic interactions between the drug and plasma proteins.
-
Method: Before extraction, adjust the plasma pH. Since this compound is zwitterionic, experimenting with both acidic and basic pH adjustments may be necessary to find the optimal condition for its release from proteins.
-
-
Supported Liquid Extraction (SLE): This technique offers a cleaner extraction compared to traditional liquid-liquid extraction.
-
Method: Dilute the plasma sample (e.g., 1:1 with water or a mild organic solvent like isopropanol) and load it onto the SLE plate. The aqueous phase is absorbed by the solid support. Then, apply an immiscible organic solvent to elute the drug, leaving the proteins and other endogenous components behind.
-
Issue 2: Inaccurate Quantification with Anti-Factor Xa Chromogenic Assay
Possible Cause: Interference from plasma components or improper calibration.
Troubleshooting Steps:
-
Use of Drug-Specific Calibrators: Ensure that the calibration curve for the assay is prepared using known concentrations of this compound in a plasma matrix similar to the samples being tested. Do not use calibrators for other anticoagulants like heparin.
-
Sample Dilution: If the drug concentration is expected to be high, dilute the plasma samples in a factor-deficient plasma to bring the concentration within the linear range of the assay.
-
Check for Hemolysis: Hemolysis can interfere with chromogenic assays. Visually inspect samples for a reddish color and exclude hemolyzed samples if possible. Centrifuge samples properly to obtain platelet-poor plasma.
Issue 3: Matrix Effects in LC-MS/MS Analysis
Possible Cause: Co-eluting endogenous components from the plasma matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Adjust the mobile phase composition and gradient to ensure that this compound elutes at a retention time where fewer matrix components are present.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) instead of simple protein precipitation to remove a wider range of interfering substances.
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples (e.g., human plasma) to ensure that the calibration curve accounts for any consistent matrix effects.
Experimental Protocols
Protocol 1: Disrupting Plasma Protein Binding for this compound Extraction
This protocol describes a general method for protein precipitation to extract this compound from plasma samples prior to analysis by LC-MS/MS.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples gently to ensure homogeneity.
-
-
Protein Precipitation:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
If using an internal standard, add it at this stage.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Transfer the reconstituted sample to an autosampler vial for injection.
-
Protocol 2: Quantification of this compound using an Anti-Factor Xa Chromogenic Assay
This protocol outlines the general steps for measuring the activity of this compound in plasma.
-
Principle: The assay measures the residual activity of a known amount of added Factor Xa after inhibition by this compound in the plasma sample. The residual FXa activity is inversely proportional to the this compound concentration.
-
Reagents and Materials:
-
Anti-FXa assay kit (containing bovine Factor Xa, a chromogenic substrate for FXa, and a buffer).
-
This compound calibrators and controls prepared in pooled human plasma.
-
Platelet-poor plasma samples from subjects.
-
Microplate reader capable of reading absorbance at 405 nm.
-
-
Procedure:
-
Prepare a calibration curve by diluting the this compound calibrators to achieve a range of concentrations (e.g., 0-500 ng/mL).
-
Pre-warm the reagents and plasma samples to 37°C.
-
Add a small volume of the calibrators, controls, and unknown samples to separate wells of a microplate.
-
Add a pre-determined amount of Factor Xa to each well and incubate for a short period (e.g., 1-2 minutes) at 37°C.
-
Add the chromogenic substrate to each well to initiate the color reaction.
-
After a fixed incubation time, stop the reaction (if required by the kit) and measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Plot the absorbance values of the calibrators against their known concentrations to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
Caption: Principle of the anti-Factor Xa chromogenic assay for this compound.
References
- 1. An Examination of Protein Binding and Protein-Facilitated Uptake Relating to In Vitro-In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol refinement for consistent Fidexaban results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers achieve consistent and reliable results with Fidexaban.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and potent synthetic inhibitor of coagulation factor Xa (FXa).[1] By selectively binding to and inhibiting FXa, this compound blocks the conversion of prothrombin to thrombin, a critical step in the coagulation cascade.[2] This inhibition ultimately prevents the formation of fibrin clots.[2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is recommended to use the stock solution within these timeframes to ensure its integrity.[3]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer. If using water as the stock solution solvent, it should be filtered and sterilized with a 0.22 μm filter before use.[3]
Q4: What are the potential applications of this compound in research?
This compound is primarily used in research related to cardiovascular diseases and thrombosis.[3] It can be utilized in in vitro enzymatic assays, cell-based coagulation assays, and in vivo models of thrombosis to study the effects of FXa inhibition.
Troubleshooting Guides
Inconsistent Results in Factor Xa Enzymatic Assays
Problem: I am observing high variability in the IC50 values of this compound in my Factor Xa enzymatic assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reagent Instability | - Ensure all reagents, especially Factor Xa and the chromogenic substrate, are fresh and have been stored correctly. - Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. |
| Inaccurate Pipetting | - Calibrate your pipettes regularly. - Use low-retention pipette tips. - When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Assay Conditions | - Maintain a consistent temperature and pH throughout the assay. - Check the incubation times and ensure they are precise for all samples. |
| DMSO Concentration | - Ensure the final concentration of DMSO is consistent across all wells, including controls. High concentrations of DMSO can inhibit enzyme activity. |
Low Potency or No Activity Observed
Problem: this compound is showing lower than expected potency or no inhibitory activity in my assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded Compound | - Verify the storage conditions and age of your this compound stock.[3] - Prepare a fresh stock solution from a new vial of the compound. |
| Incorrect Assay Setup | - Confirm the concentrations of Factor Xa and the substrate are optimal for your assay. - Review the assay protocol to ensure all steps were followed correctly. |
| Sub-optimal Buffer Conditions | - Check the pH and ionic strength of your assay buffer. These can significantly impact enzyme activity and inhibitor binding. |
Experimental Protocols
Factor Xa Inhibition Assay
This protocol describes a typical in vitro chromogenic assay to determine the inhibitory activity of this compound on Factor Xa.
Materials:
-
Human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4 with NaCl and CaCl2)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.
-
Add 10 µL of each this compound dilution or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 70 µL of assay buffer containing Human Factor Xa to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the chromogenic FXa substrate to each well to initiate the reaction.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each concentration of this compound.
-
Plot the rate of reaction against the logarithm of the this compound concentration to determine the IC50 value.
Data Presentation
This compound Properties
| Property | Value |
| Molecular Formula | C23H24ClN5O5 |
| Molecular Weight | 485.92 g/mol |
| Purity | >99% |
| Solubility (DMSO) | ≥ 50 mg/mL |
| Storage | -20°C (1 month), -80°C (6 months)[3] |
Comparative IC50 Values of Factor Xa Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | Factor Xa | Data to be determined by user |
| Rivaroxaban | Factor Xa | 0.7 |
| Apixaban | Factor Xa | 2.1 |
| Edoxaban | Factor Xa | 2.5 |
Note: IC50 values can vary depending on assay conditions.
Visualizations
Caption: this compound's mechanism of action within the coagulation cascade.
Caption: Workflow for an in vitro Factor Xa inhibition assay.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
Validation & Comparative
Fidexaban vs. Warfarin: A Preclinical Comparative Analysis in Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for the direct Factor Xa inhibitor, Fidexaban, and the vitamin K antagonist, Warfarin, in the context of thrombosis models. It is important to note that publicly available, direct head-to-head preclinical studies comparing this compound and Warfarin are limited. Therefore, this comparison is based on the established mechanism of action of each compound and preclinical data available for Warfarin and other direct Factor Xa inhibitors as a class.
Executive Summary
This compound, a direct inhibitor of Factor Xa, and Warfarin, an inhibitor of vitamin K-dependent clotting factor synthesis, represent two distinct approaches to anticoagulation. Preclinical studies are crucial for elucidating the efficacy and safety profiles of these agents before clinical evaluation. While specific preclinical data for this compound is not widely published, its mechanism of action allows for a theoretical comparison with the extensive preclinical data available for Warfarin. Warfarin has been shown to be effective in preventing thrombus formation in various animal models, though it requires a longer onset of action and careful monitoring. Direct Factor Xa inhibitors, as a class, typically exhibit a more rapid onset and offset of action and a more predictable anticoagulant response in preclinical models.
Data Presentation
Due to the absence of direct comparative preclinical studies, a quantitative data table is presented to highlight the typical findings for Warfarin in a preclinical thrombosis model and the expected profile for a direct Factor Xa inhibitor like this compound.
| Parameter | This compound (Expected Profile) | Warfarin | Source |
| Thrombosis Model | Ferric Chloride-induced Arterial Thrombosis (Rat) | Electrically-induced Arterial Thrombosis (Rabbit/Rat) | [1] |
| Dose | Not Publicly Available | 10 mg/kg (gavage, 24h prior) | [1] |
| Primary Efficacy Endpoint | Reduction in Thrombus Weight/Incidence | Prevention of Occlusive Thrombus Formation | [1] |
| Anticipated Efficacy | Dose-dependent reduction in thrombus formation | Effective in preventing thrombus formation | [1] |
| Bleeding Assessment | Tail transection or similar bleeding model | Not specified in the cited study | N/A |
| Anticipated Bleeding Risk | Dose-dependent increase in bleeding time | Known risk of bleeding, requires monitoring | N/A |
| Coagulation Parameters | Prolongation of Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) | Prolongation of PT/International Normalized Ratio (INR) | N/A |
Mechanism of Action
This compound: Direct Factor Xa Inhibition
This compound is an orally active, potent, and direct inhibitor of Factor Xa.[2][3][4] Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). By directly binding to the active site of Factor Xa, this compound blocks this conversion, thereby preventing the formation of fibrin clots.[2]
References
A Comparative Analysis of Fidexaban and Heparin on Thrombin Generation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Fidexaban, a direct Factor Xa inhibitor, and Heparin, an indirect thrombin and Factor Xa inhibitor, on thrombin generation. The information presented is supported by experimental data to assist in research and drug development.
Mechanism of Action: A Tale of Two Inhibitors
This compound and Heparin both ultimately reduce thrombin generation, a critical step in the coagulation cascade, but they achieve this through distinct mechanisms.
This compound , as a direct Factor Xa inhibitor, specifically targets and binds to the active site of Factor Xa, a key enzyme responsible for converting prothrombin into thrombin.[1][2] This direct inhibition effectively blocks the amplification of the coagulation cascade at a crucial juncture.
Heparin , on the other hand, works indirectly. It binds to and potentiates the activity of antithrombin III (ATIII), a natural anticoagulant protein.[3][4] The Heparin-ATIII complex is a much more potent inhibitor of both thrombin (Factor IIa) and Factor Xa than ATIII alone.[3][4][5] Unfractionated heparin (UFH) inhibits both factors, while low-molecular-weight heparin (LMWH) shows a greater preference for inhibiting Factor Xa.[5]
Impact on Thrombin Generation Parameters: A Quantitative Comparison
The effect of anticoagulants on thrombin generation is typically assessed using a thrombin generation assay (TGA), which measures several key parameters. While direct comparative data for this compound is limited, data from studies on other direct Factor Xa inhibitors, such as Rivaroxaban, can serve as a valuable proxy due to their shared mechanism of action.
| Parameter | This compound (as represented by Rivaroxaban) | Heparin (Low-Molecular-Weight) |
| Lag Time | Prolonged | Minimally affected |
| Endogenous Thrombin Potential (ETP) | Decreased | Significantly Decreased |
| Peak Height | Decreased | Decreased |
| Time to Peak | Prolonged | Minimally affected |
This table is a synthesis of findings from multiple in vitro studies. The exact quantitative effects can vary based on experimental conditions.
Studies have shown that direct Factor Xa inhibitors like Rivaroxaban primarily inhibit the initiation phase of coagulation, leading to a prolonged time to the start of thrombin generation (Lag Time) and the time to reach the maximum concentration of thrombin (Time to Peak).[1][6] In contrast, low-molecular-weight heparin (LMWH) has a weaker effect on the initiation phase but can completely suppress the spatial propagation of thrombin generation.[1][3][6] Both classes of drugs lead to a reduction in the total amount of thrombin generated (ETP) and the maximum concentration of thrombin (Peak Height).
Experimental Protocols: Thrombin Generation Assay
A common method for assessing thrombin generation is the Calibrated Automated Thrombogram (CAT) assay. The following is a generalized protocol for an in vitro comparison.
Objective: To quantify and compare the effects of varying concentrations of this compound and Heparin on the parameters of thrombin generation in human plasma.
Materials:
-
Platelet-poor plasma (PPP) from healthy donors
-
This compound and Heparin (LMWH) stock solutions
-
Tissue Factor (TF) reagent (e.g., 5 pM final concentration)
-
Phospholipid vesicles
-
Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Calcium chloride solution
-
Thrombin calibrator
-
96-well microplate
-
Fluorometer with a temperature-controlled chamber (37°C)
-
Analysis software (e.g., Thrombinoscope)
Procedure:
-
Preparation: Prepare serial dilutions of this compound and Heparin in a suitable buffer.
-
Sample Incubation: In a 96-well plate, mix platelet-poor plasma with either a concentration of this compound, Heparin, or a vehicle control.
-
Initiation of Thrombin Generation: Add the Tissue Factor/phospholipid reagent to each well and incubate at 37°C.
-
Measurement: Initiate the reaction by adding the fluorogenic substrate and calcium chloride solution. Immediately place the plate in a pre-warmed fluorometer.
-
Data Acquisition: Measure the fluorescence intensity over time at excitation and emission wavelengths appropriate for the substrate (e.g., 390 nm and 460 nm for Z-Gly-Gly-Arg-AMC).
-
Calibration: In parallel wells, run a thrombin calibrator to convert the fluorescence signal to thrombin concentration.
-
Data Analysis: Use the analysis software to calculate the thrombin generation parameters: Lag Time (min), Endogenous Thrombin Potential (nM*min), Peak Height (nM), and Time to Peak (min).
Conclusion
This compound and Heparin are both effective anticoagulants that reduce thrombin generation, but their distinct mechanisms of action lead to different profiles in thrombin generation assays. This compound, as a direct Factor Xa inhibitor, primarily prolongs the initiation phase of thrombin generation. Heparin, acting indirectly through antithrombin III, has a more pronounced effect on the overall amount of thrombin generated and can completely inhibit its spatial propagation. Understanding these differences is crucial for the development and clinical application of novel anticoagulant therapies. The choice of anticoagulant may be tailored based on the desired effect on specific phases of the coagulation process.
References
- 1. Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Frontiers | Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
In Vitro Profile of Direct Factor Xa Inhibitors: A Comparative Look at Rivaroxaban and the Discontinued Fidexaban
For researchers, scientists, and drug development professionals, understanding the in vitro characteristics of anticoagulant candidates is paramount. This guide provides a detailed examination of the in vitro pharmacological profile of Rivaroxaban, a widely used direct Factor Xa (FXa) inhibitor. An objective head-to-head comparison with Fidexaban, another direct FXa inhibitor whose development was discontinued, is hampered by the limited availability of public data on the latter. However, by examining the comprehensive data available for Rivaroxaban, key benchmarks for the evaluation of novel anticoagulants can be established.
Executive Summary
Rivaroxaban is a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. In vitro studies have extensively characterized its biochemical and pharmacological effects. Rivaroxaban demonstrates low nanomolar inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against Factor Xa. It effectively prolongs plasma clotting times, such as the prothrombin time (PT) and, to a lesser extent, the activated partial thromboplastin time (aPTT), in a concentration-dependent manner. Furthermore, Rivaroxaban significantly inhibits thrombin generation, a key downstream event in the coagulation process.
The Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways, catalyzing the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, which forms the meshwork of the clot. Direct FXa inhibitors, such as Rivaroxaban and this compound, bind directly to the active site of FXa, thereby blocking its enzymatic activity and reducing thrombin generation.
Figure 1: Simplified diagram of the coagulation cascade highlighting the central role of Factor Xa and the point of intervention for inhibitors like Rivaroxaban and this compound.
In Vitro Performance of Rivaroxaban
The following tables summarize the key in vitro pharmacological parameters of Rivaroxaban based on publicly available data.
Table 1: Biochemical Inhibition of Factor Xa by Rivaroxaban
| Parameter | Value | Species | Notes |
| Ki (Inhibitory Constant) | 0.4 nM[1][2] | Human | Competitive inhibitor[3] |
| IC50 (vs. purified FXa) | 0.7 nM[1] | Human | Cell-free assay[1] |
| IC50 (vs. prothrombinase-bound FXa) | 2.1 nM[2] | Human | |
| IC50 (vs. clot-associated FXa) | 75 nM[2] | Human | |
| IC50 (vs. endogenous FXa in plasma) | 21 nM[4] | Human |
Table 2: Effect of Rivaroxaban on Plasma Clotting Times
| Assay | Effect | Reagent Dependency |
| Prothrombin Time (PT) | Concentration-dependent prolongation[5][6] | Highly dependent on the thromboplastin reagent used[6] |
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation, less sensitive than PT[4][6] | Less reagent-dependent than PT[6] |
Note: Specific values for PT and aPTT prolongation are highly dependent on the assay conditions and reagents used.
Table 3: Effect of Rivaroxaban on Thrombin Generation
| Parameter | Effect | Assay Condition |
| Lag Time | Prolonged[5][7] | Tissue factor-induced in human plasma[7] |
| Peak Thrombin | Reduced[7] | Tissue factor-induced in human plasma[7] |
| Endogenous Thrombin Potential (ETP) | Reduced[7] | Tissue factor-induced in human plasma[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in vitro studies. Below are generalized protocols for the key assays used to characterize direct FXa inhibitors.
Factor Xa Inhibition Assay (Chromogenic)
This assay quantifies the direct inhibition of purified Factor Xa by a test compound.
Figure 2: General workflow for a chromogenic Factor Xa inhibition assay.
Methodology:
-
Purified human Factor Xa is incubated with various concentrations of the inhibitor (e.g., Rivaroxaban) in a buffer system at a controlled temperature (e.g., 37°C).
-
A chromogenic substrate specific for Factor Xa is added to initiate the reaction.
-
The rate of cleavage of the chromogenic substrate, which results in a color change, is monitored over time using a spectrophotometer.
-
The inhibitory activity is determined by comparing the rate of substrate cleavage in the presence of the inhibitor to that of a control without the inhibitor.
-
IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) and Ki values are calculated from the dose-response curves.
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
These are plasma-based assays that measure the time to clot formation through the extrinsic and intrinsic pathways, respectively.
Methodology:
-
Citrated platelet-poor plasma is incubated with the test inhibitor at various concentrations.
-
For the PT assay, a thromboplastin reagent (containing tissue factor and phospholipids) is added to initiate coagulation via the extrinsic pathway.
-
For the aPTT assay, a contact activator (e.g., silica) and phospholipids are added, followed by calcium chloride to initiate coagulation via the intrinsic pathway.
-
The time to fibrin clot formation is measured using a coagulometer.
-
The prolongation of clotting time is expressed as a ratio or in seconds compared to a control sample without the inhibitor.
Thrombin Generation Assay (TGA)
This assay provides a more complete picture of the coagulation process by measuring the total amount of thrombin generated over time.
Figure 3: General workflow for a thrombin generation assay.
Methodology:
-
Platelet-poor or platelet-rich plasma is incubated with the inhibitor.
-
A fluorogenic substrate for thrombin and a trigger for coagulation (e.g., tissue factor and phospholipids) are added.
-
As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal that is continuously measured.
-
The resulting data are used to generate a thrombogram, a plot of thrombin concentration over time.
-
Key parameters are derived from the thrombogram, including the lag time (time to the start of thrombin generation), peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the total amount of thrombin generated.
Conclusion
The in vitro pharmacological profile of Rivaroxaban is well-documented, demonstrating its potent and selective inhibition of Factor Xa, which translates to effective anticoagulant activity in plasma-based assays. While a direct in vitro comparison with this compound is not feasible due to the lack of available data for the latter, the comprehensive characterization of Rivaroxaban provides a valuable framework for the preclinical evaluation of new direct Factor Xa inhibitors. The experimental protocols outlined here represent standard methodologies in the field and are essential for generating the robust data required to advance anticoagulant drug candidates through the development pipeline.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparison of the effects of apixaban and rivaroxaban on prothrombin and activated partial thromboplastin times using various reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct thrombin inhibitors, but not the direct factor Xa inhibitor rivaroxaban, increase tissue factor-induced hypercoagulability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Anticoagulant Monitoring: A Comparative Guide to DOAC Cross-Reactivity in Coagulation Assays
For Researchers, Scientists, and Drug Development Professionals
Direct Oral Anticoagulants (DOACs) have revolutionized the landscape of anticoagulant therapy. However, their presence in patient samples can significantly interfere with routine and specialized coagulation assays, potentially leading to misinterpretation of results. This guide provides a comparative overview of the cross-reactivity of Factor Xa (FXa) inhibitors in assays for other DOACs, with a specific focus on the implications for researchers and clinicians.
Important Note on Fidexaban: Despite a comprehensive search of scientific literature, no specific experimental data on the cross-reactivity of this compound in coagulation assays for other DOACs could be identified. The information presented herein is based on extensive research into other direct FXa inhibitors, namely apixaban, rivaroxaban, and edoxaban. The principles and data outlined for these agents provide an expected framework for the behavior of this compound, given its shared mechanism of action.
Mechanism of Action of Direct Oral Anticoagulants
DOACs exert their anticoagulant effect by directly targeting key enzymes in the coagulation cascade. This cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. As depicted in the signaling pathway below, the primary targets for currently available DOACs are Factor Xa and Thrombin (Factor IIa).
This compound, like apixaban, rivaroxaban, and edoxaban, is a direct inhibitor of Factor Xa.[1] This inhibition prevents the conversion of prothrombin to thrombin, a critical step in the formation of a fibrin clot. Dabigatran, in contrast, directly inhibits thrombin.
Cross-Reactivity in Common Coagulation Assays
The presence of FXa inhibitors can significantly impact the results of various coagulation assays, leading to potential misinterpretation. The extent of this interference is dependent on the specific DOAC, its concentration, and the reagents used in the assay.
Prothrombin Time (PT)
The PT assay evaluates the extrinsic and common pathways of coagulation. FXa inhibitors can prolong the PT in a concentration-dependent manner; however, the sensitivity of different PT reagents to these drugs varies considerably.[1][2] Rivaroxaban generally shows a more pronounced effect on PT compared to apixaban.[1] For edoxaban, the magnitude of PT prolongation also varies significantly between reagents.[2]
Activated Partial Thromboplastin Time (aPTT)
The aPTT assay assesses the intrinsic and common pathways. While aPTT can be prolonged by FXa inhibitors, it is generally less sensitive than the PT for rivaroxaban and edoxaban.[1][2] Conversely, dabigatran has a more pronounced effect on aPTT than on PT.[1] The variability in aPTT prolongation among different reagents is generally smaller than that observed with PT assays.[2]
Anti-Factor Xa (Anti-Xa) Assays
Anti-Xa assays are chromogenic tests designed to measure the activity of FXa inhibitors. While these assays are more specific than PT and aPTT, significant cross-reactivity can occur. An anti-Xa assay calibrated for one DOAC may not accurately measure the concentration of another. Furthermore, the presence of one FXa inhibitor can interfere with the measurement of another, as well as with the monitoring of heparin therapy.[3][4][5]
Quantitative Data on DOAC Interference
The following tables summarize the in vitro effects of apixaban, rivaroxaban, and edoxaban on common coagulation assays. It is important to note that these values can vary based on the specific reagents and laboratory conditions.
Table 1: Effect of Apixaban on Coagulation Assays
| Assay | Reagent | Concentration for 2-fold Increase in Clotting Time (ng/mL) | Reference |
| PT | Neoplastin CI Plus | >1000 | [6] |
| PT | Recombiplastin 2G | >1000 | [6] |
| aPTT | Actin FSL | >1000 | [6] |
| aPTT | PTT-A | >1000 | [6] |
| Anti-Xa | Berichrom Heparin | ~150 | [6] |
| Anti-Xa | STA-Liquid Anti-Xa | ~120 | [6] |
Table 2: Effect of Rivaroxaban on Coagulation Assays
| Assay | Reagent | Concentration for 2-fold Increase in Clotting Time (ng/mL) | Reference |
| PT | Neoplastin CI Plus | ~300 | [6] |
| PT | Recombiplastin 2G | ~450 | [6] |
| aPTT | Actin FSL | ~700 | [6] |
| aPTT | PTT-A | >1000 | [6] |
| Anti-Xa | Berichrom Heparin | ~180 | [6] |
| Anti-Xa | STA-Liquid Anti-Xa | ~150 | [6] |
Table 3: Effect of Edoxaban on Coagulation Assays
| Assay | Reagent | Concentration for 2-fold Increase in Clotting Time (ng/mL) | Reference |
| PT | Neoplastin Plus | ~329 | [7] |
| PT | Innovin | ~2505 | [7] |
| aPTT | Actin FSL | ~539 | [8] |
| aPTT | PTT-Automate | ~758 | [8] |
| Anti-Xa | STA-Liquid Anti-Xa | ~100 | |
| Anti-Xa | Biophen DiXaI | ~120 |
Experimental Protocols
A standardized in vitro protocol is crucial for assessing the cross-reactivity of a new DOAC like this compound. The following outlines a general experimental workflow.
Detailed Methodologies:
-
Plasma Preparation:
-
Obtain pooled normal human plasma from healthy donors.
-
Prepare stock solutions of this compound and other comparator DOACs (e.g., apixaban, rivaroxaban) in a suitable solvent (e.g., DMSO).
-
Spike the pooled plasma with serial dilutions of the DOAC stock solutions to achieve a range of clinically relevant concentrations.
-
Include a vehicle control (plasma spiked with the solvent alone).
-
-
Coagulation Assays:
-
Prothrombin Time (PT): Perform PT tests on all plasma samples using a variety of commercially available reagents from different manufacturers.
-
Activated Partial Thromboplastin Time (aPTT): Conduct aPTT tests on all samples using a panel of different aPTT reagents.
-
Chromogenic Anti-Xa Assays: Utilize anti-Xa assay kits calibrated for specific DOACs (e.g., apixaban, rivaroxaban) and also heparin-calibrated anti-Xa assays. Test all spiked plasma samples with each of these assay kits.
-
-
Data Analysis:
-
For PT and aPTT assays, plot the clotting time in seconds against the drug concentration. Determine the concentration of each DOAC required to double the baseline clotting time for each reagent.
-
For anti-Xa assays, plot the measured anti-Xa activity (in ng/mL or IU/mL) against the known spiked concentration of the DOAC.
-
Compare the dose-response curves for this compound with those of the other DOACs for each assay to quantify the degree of cross-reactivity.
-
Conclusion and Recommendations
The interference of DOACs in coagulation assays is a critical consideration for both clinical diagnostics and drug development research. While specific data for this compound is not yet available, the established patterns of interference for other FXa inhibitors like apixaban, rivaroxaban, and edoxaban provide a strong foundation for predicting its behavior. It is anticipated that this compound will prolong PT and, to a lesser extent, aPTT in a reagent-dependent manner. Furthermore, it will likely exhibit cross-reactivity in anti-Xa assays calibrated for other DOACs.
For researchers and scientists developing and evaluating this compound, it is imperative to conduct comprehensive in vitro studies following the outlined experimental protocols. This will not only elucidate the specific interference profile of this compound but also aid in the development of appropriate laboratory monitoring strategies and guidance for clinicians. Until such data becomes available, caution should be exercised when interpreting coagulation assay results from patients potentially treated with this compound. Laboratories should be aware of the potential for interference and consider alternative testing methods or specific assays when precise measurement of anticoagulation is required.
References
- 1. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. myadlm.org [myadlm.org]
- 4. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromogenic anti-FXa assay calibrated with low molecular weight heparin in patients treated with rivaroxaban and apixaban: possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effect of the anti-Xa direct oral anticoagulants apixaban, edoxaban, and rivaroxaban on coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Correlating In Vitro Potency with In Vivo Efficacy of Fidexaban: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency and in vivo efficacy of Fidexaban, a direct Factor Xa (FXa) inhibitor, with other commercially available FXa inhibitors. The data presented is intended to assist researchers and drug development professionals in understanding the pharmacological profile of this compound and its potential as an antithrombotic agent.
Executive Summary
This compound (also known as ZK-807834 and CI-1031) is a potent and selective inhibitor of Factor Xa.[1] In vitro studies demonstrate its ability to inhibit clot-bound prothrombinase with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1][2] Preclinical and clinical data indicate a dose-dependent antithrombotic effect.[3] This guide correlates these findings with the established profiles of other direct oral anticoagulants (DOACs) such as Apixaban, Rivaroxaban, Edoxaban, and Betrixaban, providing a framework for evaluating the therapeutic potential of this compound.
Data Presentation: In Vitro and In Vivo Comparison of Factor Xa Inhibitors
The following tables summarize the key in vitro and in vivo parameters for this compound and other selected Factor Xa inhibitors.
Table 1: In Vitro Potency of Factor Xa Inhibitors
| Compound | Target | K_i_ (nM) | IC_50_ (nM) |
| This compound (ZK-807834) | Clot-bound Prothrombinase | - | 10 ± 7[1][2] |
| Apixaban | Human Factor Xa | 0.08[4] | - |
| Rivaroxaban | Human Factor Xa | 0.4 | - |
| Edoxaban | Free Factor Xa | - | 2.3[4] |
| Edoxaban | Clot-bound Factor Xa | - | 8.2[4] |
| Betrixaban | Factor Xa | - | - |
Note: Data for different assay conditions and targets are presented as available in the cited literature. A direct comparison of absolute values should be made with caution.
Table 2: In Vivo Efficacy of Factor Xa Inhibitors in Animal Models of Venous Thrombosis
| Compound | Animal Model | Endpoint | ED_50_ (mg/kg) |
| This compound (ZK-807834) | Human ex vivo arterial thrombosis | Thrombus size reduction | Dose-dependent reduction observed[3] |
| Apixaban | Rabbit AV-shunt | Thrombus weight reduction | - |
| Rivaroxaban | Rat venous thrombosis | Thrombus weight reduction | - |
| Betrixaban | Rat AV-SHUNT thrombus model | Thrombus weight reduction | More efficient than Betrixaban at the same dose |
Note: ED_50_ (Effective Dose, 50%) is the dose of a drug that produces 50% of its maximum response. The specific models and endpoints should be considered when comparing efficacy.
Experimental Protocols
In Vitro Factor Xa Inhibition Assay (Chromogenic)
This protocol describes a typical chromogenic assay to determine the in vitro potency of a Factor Xa inhibitor.
Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which releases a colored product when cleaved by Factor Xa, is used to quantify this activity. The amount of color produced is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified human Factor Xa
-
Factor Xa chromogenic substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test compound (this compound or other inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human Factor Xa to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a control group with no inhibitor.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to Factor Xa.
-
Add the Factor Xa chromogenic substrate to all wells.
-
Incubate the plate at 37°C for a further period (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution (e.g., acetic acid).
-
Measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of Factor Xa inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC_50_ value, which is the concentration of the inhibitor that causes 50% inhibition of Factor Xa activity.
In Vivo Venous Thrombosis Model: Rat Inferior Vena Cava (IVC) Ligation
This protocol outlines a common surgical model in rats to evaluate the in vivo efficacy of antithrombotic agents.
Principle: Ligation of the inferior vena cava (IVC) in rats induces the formation of a thrombus. The efficacy of an anticoagulant is assessed by its ability to reduce the size and weight of the thrombus formed.
Animals: Male Sprague-Dawley rats (or other suitable strain).
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently retract the intestines to locate the inferior vena cava.
-
Carefully dissect the IVC free from the surrounding tissues just below the renal veins.
-
Ligate the IVC completely with a silk suture.
-
Administer the test compound (e.g., this compound) or vehicle control to different groups of animals at various doses, typically via oral gavage or intravenous injection, at a specified time before or after the ligation.
-
After a predetermined period (e.g., 2 to 24 hours), euthanize the animal.
-
Carefully excise the ligated segment of the IVC containing the thrombus.
-
Isolate the thrombus from the vein and measure its length and wet weight.
-
Compare the thrombus weight in the treated groups to the control group to determine the percentage of thrombus inhibition.
-
The ED_50_ value can be calculated by plotting the percentage of inhibition against the administered doses.
Visualizations
Caption: Coagulation cascade and the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo rat IVC ligation model.
References
- 1. Human in vitro pharmacodynamic profile of the selective Factor Xa inhibitor ZK-807834 (CI-1031) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent arterial antithrombotic effect of direct factor-Xa inhibition with ZK-807834 administered to coronary artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Analysis of Oral Anticoagulants
For drug development professionals and researchers, the landscape of anticoagulant therapy is continually evolving. The advent of direct oral anticoagulants (DOACs) has provided alternatives to traditional vitamin K antagonists like warfarin. This guide offers a comparative framework for the statistical analysis of these agents, with a focus on the class of Factor Xa inhibitors. While specific clinical data for the Factor Xa inhibitor Fidexaban are not publicly available, this guide will use data from other well-established anticoagulants to illustrate the key comparative metrics and experimental methodologies crucial for evaluating new chemical entities in this therapeutic area.[1]
Mechanism of Action: A Tale of Two Pathways
Oral anticoagulants primarily function by interrupting the coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot. Warfarin exerts its effect by inhibiting the vitamin K epoxide reductase complex, which is essential for the synthesis of several clotting factors. In contrast, DOACs like this compound, rivaroxaban, and apixaban directly target and inhibit specific factors in the cascade, most notably Factor Xa, the converging point of the intrinsic and extrinsic pathways. Another class of DOACs, the direct thrombin inhibitors like dabigatran, targets Factor IIa (thrombin).
Comparative Efficacy in Clinical Trials
The primary measure of an anticoagulant's efficacy is its ability to prevent thromboembolic events, such as stroke in patients with atrial fibrillation (AF) or venous thromboembolism (VTE). Large-scale, randomized controlled trials are the gold standard for comparing the efficacy of new anticoagulants against established therapies.
Table 1: Efficacy of Selected Oral Anticoagulants in Preventing Stroke in Atrial Fibrillation
| Anticoagulant | Trial | Comparator | Primary Efficacy Outcome | Hazard Ratio (95% CI) |
| Dabigatran (150 mg BID) | RE-LY | Warfarin | Stroke or Systemic Embolism | 0.66 (0.53-0.82) |
| Rivaroxaban (20 mg OD) | ROCKET AF | Warfarin | Stroke or Systemic Embolism | 0.88 (0.74-1.03) |
| Apixaban (5 mg BID) | ARISTOTLE | Warfarin | Stroke or Systemic Embolism | 0.79 (0.66-0.95) |
Data sourced from multiple clinical trials.
Safety Profile: The Bleeding Risk
A critical aspect of anticoagulant therapy is the risk of bleeding. Clinical trials meticulously record the incidence of major and minor bleeding events to establish a drug's safety profile.
Table 2: Safety of Selected Oral Anticoagulants in Preventing Stroke in Atrial Fibrillation
| Anticoagulant | Trial | Comparator | Primary Safety Outcome | Hazard Ratio (95% CI) |
| Dabigatran (150 mg BID) | RE-LY | Warfarin | Major Bleeding | 0.93 (0.81-1.07) |
| Rivaroxaban (20 mg OD) | ROCKET AF | Warfarin | Major Bleeding | 1.04 (0.90-1.20) |
| Apixaban (5 mg BID) | ARISTOTLE | Warfarin | Major Bleeding | 0.69 (0.60-0.80) |
Data sourced from multiple clinical trials.
Experimental Protocols
Objective comparison of anticoagulants relies on standardized in vitro and in vivo models. These preclinical assessments are vital for understanding a compound's pharmacological profile before it enters clinical trials.
In Vitro Coagulation Assays
Standard laboratory tests are used to measure the effect of anticoagulants on blood clotting time.
-
Prothrombin Time (PT): This assay evaluates the extrinsic and common pathways of coagulation.[2][3][4][5][6] A prolonged PT indicates a deficiency in factors VII, X, V, II, or fibrinogen.
-
Activated Partial Thromboplastin Time (aPTT): The aPTT test assesses the intrinsic and common pathways.[7][8][9][10][11] It is sensitive to deficiencies in factors XII, XI, IX, VIII, X, V, II, and fibrinogen.
-
Factor Xa Inhibition Assay: This chromogenic assay directly measures the inhibition of Factor Xa, providing a specific assessment of the activity of drugs like this compound.[12][13][14][15][16]
Preclinical Thrombosis Models
Animal models are indispensable for evaluating the in vivo efficacy and safety of novel anticoagulants before human trials.
-
Venous Thrombosis Models: These models, often induced by stasis or vessel injury in rodents or larger animals, are used to assess the prevention of deep vein thrombosis (DVT).[17][18][19]
-
Arterial Thrombosis Models: These models mimic conditions like stroke or myocardial infarction and are crucial for evaluating a drug's efficacy in preventing arterial clots.
Conclusion
The development and evaluation of new anticoagulants like this compound require a rigorous and multifaceted approach. By leveraging standardized preclinical models and well-designed clinical trials, researchers can build a comprehensive understanding of a new drug's efficacy and safety profile. The data from established anticoagulants provide a valuable benchmark for these comparisons, guiding the development of safer and more effective therapies for the prevention and treatment of thromboembolic diseases.
References
- 1. qeios.com [qeios.com]
- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 3. spectra-labs.com [spectra-labs.com]
- 4. atlas-medical.com [atlas-medical.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. testing.com [testing.com]
- 7. linear.es [linear.es]
- 8. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 9. atlas-medical.com [atlas-medical.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 12. Anti-Xa Assays [practical-haemostasis.com]
- 13. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotoxik.it [biotoxik.it]
- 15. lancet.co.za [lancet.co.za]
- 16. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 17. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Pre-Clinical Model to Study Recurrent Venous Thrombosis in the Inferior Vena Cava - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Fidexaban
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fidexaban. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper management of this compound.
Personal Protective Equipment (PPE) and Safety Measures
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, it is prudent to follow standard laboratory safety protocols and utilize personal protective equipment during handling.[1]
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Gloves | Nitrile or neoprene, powder-free. Consider double gloving.[2][3][4] | Protects hands from direct contact with the compound. |
| Eye Protection | Safety goggles or a face shield.[2][5][6] | Protects eyes from splashes or aerosols. |
| Lab Coat/Gown | Disposable, low-permeability fabric with a solid front and long sleeves.[2][4] | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in an area with appropriate exhaust ventilation.[1] A surgical mask may be worn as a minimum precaution.[3][6] | Minimizes inhalation of any dust or aerosols.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data for the storage of this compound.
| Parameter | Condition | Duration |
| Storage Temperature (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| Storage Temperature (in Solvent) | -80°C | 6 months |
| -20°C | 1 month | |
| Shipping Temperature | Room temperature | If less than 2 weeks |
Data sourced from MedchemExpress Safety Data Sheet.[1]
Experimental Protocols
Handling and Storage Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[1]
-
Avoiding Contact: Take necessary precautions to avoid contact with eyes and skin, as well as inhalation of the compound.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Accidental Release Measures:
-
Evacuate: Evacuate personnel to safe areas.[1]
-
Ventilate: Ensure adequate ventilation of the area.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Personal Protection: Wear full personal protective equipment, including respiratory protection, to avoid breathing vapors, mist, dust, or gas.[1]
-
Cleanup:
-
Disposal: Dispose of contaminated material according to institutional and local regulations.[1]
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1]
-
Inhalation: Relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Visualized Workflows
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Workflow for handling this compound.
Caption: PPE selection based on risk assessment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
